3-Acryloxypropyltrichlorosilane
Description
Significance of Organosilanes as Coupling Agents and Functional Monomers
Organosilanes are a class of silicon-based compounds that play a critical role in materials science, primarily as coupling agents and functional monomers. garzantispecialties.com Their general structure, Y-R-SiX₃, consists of a hydrolyzable group (X, e.g., chloro, alkoxy) that can react with inorganic surfaces and an organofunctional group (Y) that is compatible with or can react with an organic polymer matrix. nih.gov
As coupling agents, organosilanes are indispensable for enhancing the adhesion and compatibility between organic polymers and inorganic materials, such as glass fibers, silica (B1680970), or metal oxides. zmsilane.com This bridging action at the interface is crucial in composite materials, where it facilitates stress transfer from the polymer matrix to the reinforcing filler, thereby improving mechanical properties like strength and toughness. They also improve the dispersion of fillers within the polymer and enhance resistance to environmental factors like moisture, which can degrade the interfacial bond. zmsilane.com
As functional monomers, organosilanes can be copolymerized into polymer chains or used to initiate polymerization from a surface. The organofunctional group allows these molecules to participate in various polymerization reactions (e.g., radical, condensation), leading to the creation of silicon-containing polymers with tailored properties or the covalent attachment of polymer chains to a substrate. sigmaaldrich.com
Overview of Bifunctional Silanes in Interface Science and Engineering
Bifunctional silanes, also known as silane (B1218182) coupling agents, are the cornerstone of modern interface science and engineering. nih.gov These molecules are engineered to chemically unify dissimilar materials, creating a durable bond where there would otherwise be poor adhesion. nih.govnih.gov The synergy between the two distinct reactive ends of the molecule is what makes them so effective. nih.gov
The inorganic-reactive part of the silane, typically a silyl (B83357) group with hydrolyzable substituents like -Cl or -OR, enables the molecule to bond to hydroxyl groups (-OH) present on the surfaces of inorganic materials like glass, metals, and ceramics. garzantispecialties.comzmsilane.com The organofunctional group, such as an amino, epoxy, vinyl, or in the case of the subject compound, an acryloxy group, is chosen based on its reactivity or compatibility with the specific organic polymer being used. garzantispecialties.com
Research Trajectory of 3-Acryloxypropyltrichlorosilane in Chemical Literature
The research trajectory of this compound is closely linked to the advancement of self-assembled monolayers (SAMs) and surface-initiated polymerization (SIP) techniques. While organosilanes have been studied as coupling agents since the 1940s, the use of highly reactive trichlorosilanes for creating ordered molecular layers on silicon wafers and other hydroxylated surfaces became a major area of research in the following decades.
This compound emerged as a compound of interest for researchers aiming to create surfaces with specific functionalities. Its primary role in the literature is as a surface-modifying agent used to introduce a polymerizable anchor point. pubcompare.ai The trichlorosilyl (B107488) group reacts rapidly with surface silanol (B1196071) groups (Si-OH) to form a dense, covalently bound monolayer. This process is foundational for subsequent surface-initiated polymerization, where the surface-tethered acryloxy groups can act as initiation or propagation sites for growing polymer chains directly from the substrate.
This "grafting-from" approach allows for the creation of dense polymer coatings known as "polymer brushes." mdpi.com Research has explored the use of such brushes for a wide range of applications, including controlling surface wettability, reducing friction, creating biocompatible coatings, and fabricating microelectronic components. uh.edunih.gov The ability to form polymer brushes of various compositions (homopolymers or copolymers) from surfaces functionalized with molecules like this compound represents a significant path of investigation in materials chemistry. nih.gov
Fundamental Principles of Silane-Mediated Interfacial Adhesion
The mechanism by which silane coupling agents promote adhesion is a multi-step process that transforms the molecular structure of the silane into a durable, bridging film at the interface. hengdasilane.comgelest.com
The primary theory involves four key steps:
Hydrolysis: The process begins with the hydrolysis of the reactive groups on the silicon atom. For this compound, the three chloro (-Cl) groups react rapidly with water (even trace amounts in the air or on the substrate) to form silanol groups (-Si(OH)₃) and hydrochloric acid. gelest.comresearchgate.net
Condensation: The newly formed silanol groups are unstable and tend to condense with each other, forming oligomeric siloxane structures (Si-O-Si). gelest.com This condensation can continue to build a cross-linked network.
Hydrogen Bonding: The silanol groups of the silane oligomers then form hydrogen bonds with the hydroxyl groups present on the surface of the inorganic substrate (e.g., Si-OH on a glass surface). gelest.com This brings the silane layer into close proximity with the substrate.
Covalent Bond Formation: Finally, upon drying or curing (often with heat), a covalent bond is formed between the silane and the substrate through a dehydration reaction, creating strong M-O-Si linkages (where M is a surface atom like Si, Al, etc.). garzantispecialties.comgelest.com This step firmly anchors the silane layer to the inorganic surface, leaving the organofunctional (acryloxy) group oriented away from the substrate, ready to react with the organic polymer matrix.
An alternative but compatible model, the "dynamic equilibrium theory," suggests that the bonds at the interface are not static but are in a constant state of breaking and reforming in the presence of water. bohrium.comtandfonline.com This dynamic process allows for the relaxation of stresses at the interface that arise from thermal expansion differences, thereby enhancing the long-term durability of the bond. bohrium.com
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₆H₉Cl₃O₂Si |
| Molecular Weight | 247.58 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 75-77 °C at 5 mmHg |
| Density | 1.25 g/cm³ |
| Refractive Index | ~1.46 |
| Functional Group 1 | Acryloxy (-O-CO-CH=CH₂) |
| Functional Group 2 | Trichlorosilyl (-SiCl₃) |
Table 2: Comparison of Silane Functional Groups
| Functional Group | Typical Reactivity / Application | Compatible Polymer Systems |
|---|---|---|
| Acryloxy / Methacryloxy | Radical Polymerization (UV or thermal cure) | Acrylics, Polyesters, Styrenics |
| Amino | Reacts with epoxies, isocyanates, phenolics | Epoxies, Polyamides, Polyurethanes |
| Epoxy | Ring-opening reactions | Epoxies, Amines, Carboxylic Acids |
| Vinyl | Radical Polymerization, Hydrosilylation | Polyethylene, Rubbers (EPDM) |
| Mercapto | Thiol-ene reactions, reaction with epoxies | Sulfur-cured rubbers, Epoxies |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-trichlorosilylpropyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl3O2Si/c1-2-6(10)11-4-3-5-12(7,8)9/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPRPXBFZRAOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431080 | |
| Record name | 3-Acryloxypropyltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38595-89-0 | |
| Record name | 3-Acryloxypropyltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Acryloxypropyl)trichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of 3 Acryloxypropyltrichlorosilane and Its Derivatives
Chemical Synthesis Routes for Acryloxy-Functionalized Organosilanes
The primary industrial method for synthesizing 3-Acryloxypropyltrichlorosilane and related compounds is the hydrosilylation reaction. rsc.org Alternative methods, such as the Grignard reaction, also provide pathways to forming silicon-carbon bonds, though they may present different challenges in selectivity. gelest.comthieme-connect.com
Hydrosilylation This is the most common route, involving the addition of a hydrosilane across a carbon-carbon double bond. rsc.org For this compound, the reaction proceeds by reacting allyl acrylate (B77674) with trichlorosilane (B8805176) (HSiCl₃). epo.org This addition is typically catalyzed by transition metal complexes, most notably those containing platinum, such as Speier's or Karstedt's catalyst. nih.gov The reaction is valued for its high efficiency and atom economy, as it joins the two precursor molecules without the formation of stoichiometric byproducts. rsc.org However, controlling the reaction's chemoselectivity and regioselectivity is crucial to avoid side reactions and ensure the desired product is formed. epo.org
A key challenge in this synthesis is to ensure the addition of the silyl (B83357) group to the terminal carbon of the allyl group (anti-Markovnikov addition), leading to the desired linear propyl chain. rsc.org Recent research has also explored the use of rhodium-based catalysts, which have demonstrated improved efficiency and selectivity in the hydrosilylation of similar chlorinated substrates. nih.gov
Grignard Reaction The Grignard reaction is a foundational method in organosilane chemistry for creating silicon-carbon bonds. gelest.com In a potential synthesis pathway, a Grignard reagent derived from an acryloxy-functionalized propyl halide could be reacted with a silicon tetrahalide, such as silicon tetrachloride. However, controlling the degree of substitution on the silicon atom is a significant challenge. thieme-connect.com Depending on the stoichiometry and reaction conditions, a mixture of mono-, di-, tri-, and tetra-substituted silanes can be formed. thieme-connect.com Reverse addition, where the Grignard reagent is added to the silane (B1218182), is often employed to favor partial substitution. gelest.com While highly versatile, the Grignard approach for this specific molecule is less direct than hydrosilylation. gelest.comacs.org
Other Methods Newer synthetic procedures are continually being developed. One such method involves the reaction of an organosilicon compound containing an alcohol functional group with an acrylate compound in the presence of a specific catalyst. google.comgoogle.com Additionally, the aza-Michael reaction has been used to synthesize related functionalized silanes by reacting an aminopropylsilane (B1237648) with acrylates, yielding mono- and diadducts with high efficiency. nih.gov
Precursor Design and Selection in Silane Synthesis
The choice of precursors is fundamental to the successful synthesis of this compound, directly influencing the reaction pathway, yield, and product purity.
For the dominant hydrosilylation route, the precursors are:
Unsaturated Substrate: Allyl acrylate is the specific precursor chosen for this synthesis. Its terminal double bond is reactive towards hydrosilylation, and the ester group provides the desired acrylate functionality. epo.org The choice between allyl acrylate and allyl methacrylate (B99206) determines whether the final product has an acryloxy or methacryloxy group. epo.org
Hydrosilane: Trichlorosilane (HSiCl₃) is the selected hydrosilane. The Si-H bond is reactive, and the three chlorine atoms provide hydrolyzable sites for subsequent reactions, such as grafting to surfaces or polymerization into polysiloxanes. nih.gov For derivatives, other hydrosilanes like dimethylchlorosilane may be used. google.com
The selection of these specific precursors is based on their commercial availability and the directness of the hydrosilylation reaction to form the target molecule. mdpi.com
For the Grignard reaction , the precursor selection would involve:
Silicon Source: Silicon tetrachloride (SiCl₄) is a common starting material, offering four reactive sites for substitution. gelest.com
Organometallic Reagent: A Grignard reagent, such as 3-acryloxypropylmagnesium bromide, would be required. This reagent would need to be prepared from the corresponding halo-propyl acrylate.
The design of this Grignard pathway is more complex due to the multi-step preparation of the organometallic reagent and the challenges in controlling the substitution on the silicon tetrachloride.
Control of Reaction Conditions for Optimized Yield and Purity
Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing side reactions and energy consumption. Key parameters include the choice of catalyst, solvent, temperature, and reagent ratios. beilstein-journals.org
Catalyst Selection and Activity In hydrosilylation, the catalyst is paramount.
Platinum Catalysts: Platinum complexes are the industry standard. However, their use can sometimes lead to low selectivity. nih.gov
Rhodium Catalysts: Research has shown that certain rhodium-phosphine complexes can offer superior activity and selectivity (>99%) for the hydrosilylation of related chloroalkenes with trichlorosilane, achieving high turnover numbers even at low catalyst concentrations. nih.gov
Promoters: The addition of promoters, such as organic phosphorus compounds, in conjunction with platinum catalysts has been shown to improve the purity of the final acryloxypropylsilane product by reducing the formation of by-products. epo.org
Reaction Temperature and Pressure Temperature directly influences reaction rates.
For the Rh-catalyzed hydrosilylation of allyl chloride with trichlorosilane, reactions conducted at 60°C showed good yields, whereas lower temperatures resulted in a significant decrease in product formation. nih.gov
Pressure is a key variable primarily for reactions involving gaseous components.
Solvents and Reagent Concentration The reaction medium can significantly affect outcomes.
In many syntheses, the choice of solvent can dramatically influence yield, with chlorinated solvents like dichloromethane (B109758) sometimes proving superior. researchgate.net
The concentration of reactants is a fundamental parameter used to control reaction rates. In Grignard syntheses, the ratio of the Grignard reagent to the silane is carefully controlled to influence the statistical distribution of substituted products. thieme-connect.com
The following table summarizes findings on the optimization of related reactions, illustrating the impact of varying conditions.
| Parameter | Variation | Substrates | Catalyst/Reagent | Yield/Result | Reference |
| Catalyst | [RhCl(dppbzF)]₂ | Allyl Chloride + HSiCl₃ | 50 ppm/Rh | >95% yield | nih.gov |
| Catalyst | [RhCl(dppbzF)]₂ | Allyl Chloride + HSiCl₃ | 5 ppm/Rh | 29% yield | nih.gov |
| Temperature | 60 °C | Allyl Chloride + HSiCl₃ | [RhCl(dppbzF)]₂ | >95% yield (20h) | nih.gov |
| Temperature | 40 °C | Allyl Chloride + HSiCl₃ | [RhCl(dppbzF)]₂ | 21% yield (20h) | nih.gov |
| Base | Triethylamine (Et₃N) | Phenylglyoxylic acid + Morpholine | TCT | Significantly improved yield | researchgate.net |
| Base | None | Phenylglyoxylic acid + Morpholine | TCT | Lower yield | researchgate.net |
This table is generated based on data from similar or related chemical reactions to illustrate the principles of optimization.
Machine learning and automated, closed-loop systems are emerging as powerful tools for rapidly exploring vast parameter spaces to discover optimal reaction conditions for complex chemical transformations. illinois.edu
Purification and Isolation Techniques for Organosilane Monomers
Following the synthesis, the crude reaction mixture contains the desired product, unreacted precursors, catalyst residues, and potential by-products. Effective purification is essential to obtain the high-purity monomer required for subsequent applications.
The primary method for purifying this compound and other organosilane monomers is fractional distillation under reduced pressure . epo.org
Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which allows for distillation at lower temperatures. This is particularly important for thermally sensitive molecules like acryloxypropylsilanes, as it prevents polymerization or degradation of the acrylate group at high temperatures.
Procedure: The crude product mixture is heated in a distillation apparatus connected to a vacuum system. The different fractions are collected as they vaporize and condense at specific temperature and pressure points. A patent describing the synthesis of a related compound, 3-acryloxypropyldimethylchlorosilane, mentions the fractional distillation of by-products, with one colorless, transparent distillate being obtained at 35°C under a pressure of 3 mmHg. epo.org This demonstrates the typical conditions used for isolating components from the reaction mixture.
The final isolated product is typically a colorless and transparent liquid, whose identity and purity are confirmed using analytical techniques such as NMR spectroscopy, infrared (IR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). epo.org
Mechanistic Investigations of 3 Acryloxypropyltrichlorosilane Hydrolysis and Condensation
Kinetics and Thermodynamics of Alkoxysilane Hydrolysis
Catalysis in Hydrolysis: Acidic, Basic, and Neutral Conditions
The hydrolysis of alkoxysilanes can be catalyzed by acids or bases, and it also proceeds, albeit slowly, under neutral conditions. gelest.com The reaction mechanism varies significantly with pH. nih.gov
Acidic Conditions: In an acidic medium, an alkoxy group is rapidly protonated, making the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water. nih.gov This mechanism is particularly effective at enhancing the hydrolysis rate. gelest.com The rate of acid-catalyzed hydrolysis is generally much faster than base-catalyzed hydrolysis. gelest.com Under acidic conditions, especially near the isoelectric point of the alkoxysilane, the rate of hydrolysis tends to be significantly higher than the rate of condensation, allowing for the formation of stable silanol (B1196071) groups. researchgate.netacs.org
Basic Conditions: Under basic or alkaline conditions, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion (OH-) on the silicon atom. nih.gov This leads to a pentacoordinate intermediate or transition state. nih.govresearchgate.net The reaction rate under basic conditions is sensitive to both steric and inductive effects of the substituents on the silicon atom. nih.gov Strong bases are often favored for silicone-based aerogel synthesis, as they can promote homogeneity. acs.org
Neutral Conditions: In the absence of external catalysts, the hydrolysis of alkoxysilanes is generally slow. nih.gov Alkoxysilanes without autocatalytic functionality can remain stable for extended periods in high-purity water. gelest.com However, the presence of even trace impurities, such as those in tap water, can catalyze the reaction, leading to substantial hydrolysis within hours. gelest.com
The choice of catalyst has a profound impact on the final structure of the resulting polysiloxane network. Acid catalysis tends to produce less branched, more linear or randomly branched polymers, while base catalysis often leads to more highly branched clusters and discrete particles. gelest.comunm.edu
| Catalyst Condition | Primary Mechanism | Relative Rate of Hydrolysis | Resulting Structure |
| Acidic (low pH) | Protonation of alkoxy group, followed by nucleophilic attack by water. gelest.comnih.gov | Fast gelest.com | Less branched, linear or ramified polymers. gelest.comunm.edu |
| Neutral (no catalyst) | Slow reaction with water. gelest.comnih.gov | Very Slow gelest.com | Dependent on trace impurities. |
| Basic (high pH) | Nucleophilic attack by hydroxide ion on silicon. nih.gov | Slower than acid catalysis gelest.com | Highly branched clusters, colloidal particles. gelest.comunm.edu |
Influence of Solvent Systems and Water Content on Hydrolysis Rates
Solvents are typically used as homogenizing agents in silane (B1218182) polymerization. nih.gov The choice of solvent and the amount of water present are critical parameters that significantly affect reaction kinetics. nih.govresearchgate.net
Solvent Systems: Solvents are categorized as polar or non-polar, and protic or aprotic. nih.gov The polarity of the solvent affects the solubility of the silane in the reaction mixture. nih.gov Protic solvents, like alcohols, can participate in the reaction and influence the stability of intermediates. For instance, protic solvents can enhance condensation in acidic media but decrease it in basic media. nih.gov The hydrolysis rate of methyltriethoxysilane (MTES) has been shown to be strongly affected by the solvent medium, with different kinetics observed in various solvents. researchgate.net
Water Content: The stoichiometric amount of water required for complete hydrolysis depends on the number of alkoxy groups on the silane. nih.gov For a trialkoxysilane, a water-to-silane molar ratio (r) of 1.5 is needed for full hydrolysis, and a ratio of 3.0 for full hydrolysis and subsequent condensation. Increasing the water content generally accelerates the hydrolysis reaction up to a certain point. nih.gov However, an excessive amount of water can inhibit the reaction, likely by reducing the solubility of the alkoxysilane. nih.gov For some functionalized silanes, a higher water content in the solvent mixture has been shown to enhance hydrolysis while simultaneously favoring self-condensation events. researchgate.net
| Parameter | Effect on Hydrolysis Rate | Reference |
| Solvent Type | Protic solvents can enhance or hinder reactions depending on pH. Polarity affects solubility. nih.gov | nih.gov |
| Water Content (r) | Increasing 'r' generally increases the rate up to a limit, after which it can be inhibitory. nih.gov | nih.gov |
Steric and Electronic Effects of Organic Substituents on Hydrolysis Pathways
The nature of the organic group (R) attached to the silicon atom in an R-Si(OR')₃ molecule has a significant impact on the hydrolysis rate through steric and electronic (inductive) effects. nih.govtandfonline.com
Steric Effects: Larger, bulkier organic substituents on the silicon atom can physically hinder the approach of the attacking species (water or hydroxide ion), thereby slowing down the hydrolysis rate. nih.gov This steric hindrance is a well-documented phenomenon. nih.govresearchgate.net Similarly, the size of the alkoxy group itself is a major factor; methoxy (B1213986) groups (-OCH₃) hydrolyze approximately 6 to 10 times faster than ethoxy groups (-OC₂H₅) due to their smaller size. gelest.com
Electronic Effects: The electronic properties of the organic substituent influence the polarity of the Si-O bond. Electron-donating groups (like alkyls) increase the electron density on the silicon atom. This effect increases the rate of hydrolysis in acidic media but decreases it in basic media. nih.govunm.edu Conversely, electron-withdrawing groups have the opposite effect. nih.gov The presence of functional groups such as esters or carbonyls in the organic substituent, as in 3-acryloxypropyltrichlorosilane, introduces specific electronic influences that affect the reactivity of the silicon center. nih.gov
Kinetics and Mechanisms of Silanol Condensation
Following hydrolysis, the resulting silanol (Si-OH) groups are highly reactive intermediates that undergo condensation reactions to form stable siloxane (Si-O-Si) bridges. gelest.comresearchgate.net This process is responsible for the formation of oligomers and, ultimately, a cross-linked polymer network. researchgate.net The kinetics of condensation are generally more complex than those of hydrolysis. nih.gov
Formation and Stability of Silanol Intermediates and Oligomers
The hydrolysis of a trialkoxysilane proceeds in a stepwise manner, forming partially hydrolyzed species like RSi(OR')₂(OH) and RSi(OR')(OH)₂ before the fully hydrolyzed silanetriol, RSi(OH)₃, is produced. gelest.comresearchgate.net These silanol-containing species are the key intermediates in the polymerization process. gelest.com
The stability of these silanols is a critical factor. Monomeric silanols are often unstable and readily condense with each other or with remaining alkoxysilane molecules. gelest.com However, under certain conditions, such as low pH, the rate of condensation is slowed, leading to a higher concentration and persistence of silanol-rich species. gelest.comresearchgate.net The stability of silanols and their oligomers can also be influenced by steric effects; bulky side chains surrounding the silanol groups can hinder condensation reactions, thus increasing the stability of the oligomers. researchgate.net Studies on propyltrimethoxysilane have shown that the formation of dimeric species occurs much more rapidly than the formation of trimeric species, with phase separation occurring by the time tetramers are observed. gelest.com
Factors Governing Siloxane Bridge (Si-O-Si) Formation
The condensation reaction, which forms the Si-O-Si linkage, can proceed through two main pathways: a water-producing condensation between two silanol groups, or an alcohol-producing condensation between a silanol group and an alkoxy group. gelest.comtandfonline.com The formation and structure of the final siloxane network are governed by several factors:
pH: The pH of the medium is a dominant factor. tandfonline.com In acidic conditions (pH < isoelectric point), condensation is relatively slow, which favors the formation of extended, less-branched polymer chains. gelest.comunm.edu In basic conditions (pH > isoelectric point), condensation is rapid, leading to the formation of more compact, highly branched, and cross-linked structures or colloidal particles. gelest.comunm.edu
Water and Solvent: The concentration of water and the type of solvent affect the competition between hydrolysis and condensation. researchgate.net Protic solvents can stabilize silanols through hydrogen bonding, influencing the condensation rate. nih.govresearchgate.net
Steric Effects: The size and shape of the organic substituent on the silicon atom influence how easily silanols can approach each other to condense. Bulky groups can limit the extent of cross-linking, resulting in less dense networks. tandfonline.comresearchgate.net
Concentration: The concentration of the silane starting material and the intermediate silanols affects the probability of intermolecular condensation reactions. Higher concentrations generally favor faster network formation. researchgate.net
The interplay of these factors determines the final architecture of the polysiloxane material, from linear chains to three-dimensional networks. unm.edutandfonline.com
pH Dependence of Condensation Rates and Siloxane Network Growth
The rate of condensation of hydrolyzed 3-Acryloxypropylsilane species and the subsequent growth of the siloxane (Si-O-Si) network are critically dependent on the pH of the solution. The condensation reaction involves the formation of siloxane bonds from silanol groups (Si-OH), which are produced during the initial hydrolysis step.
The pH of the medium influences both the concentration of reactive species and the catalytic activity for the condensation reaction. Generally, the rate of condensation is slowest in the neutral pH range and increases under both acidic and basic conditions.
Under acidic conditions (pH < 4), the condensation is catalyzed by protons. The reaction proceeds through the protonation of a silanol group, making it a better leaving group (water). This is followed by a nucleophilic attack by another silanol group.
In basic conditions (pH > 7), the condensation is catalyzed by hydroxide ions. The hydroxide ion deprotonates a silanol group to form a highly nucleophilic silanolate anion (SiO⁻), which then attacks another neutral silanol group.
The isoelectric point of silica (B1680970), which is around pH 2-3, also plays a role. At this pH, the silica surface has a neutral charge, and the rates of both hydrolysis and condensation are generally at a minimum.
The structure of the resulting siloxane network is also influenced by the pH. Acid-catalyzed condensation tends to favor the formation of more linear, less-branched polymer chains. In contrast, base-catalyzed condensation often leads to more highly branched and cross-linked, colloidal-like structures. This is because the rapid condensation under basic conditions can lead to the formation of three-dimensional networks before significant diffusion and rearrangement of the oligomers can occur.
The following interactive table provides an illustrative representation of the expected qualitative effect of pH on the condensation rate of hydrolyzed 3-Acryloxypropylsilane species.
| pH Range | Predominant Reactive Species | Condensation Rate | Resulting Network Structure |
| < 4 (Acidic) | Si-OH₂⁺, Si-OH | Moderate to Fast | Primarily linear chains |
| 4 - 6 (Weakly Acidic) | Si-OH | Slow | Less defined structures |
| 7 (Neutral) | Si-OH | Very Slow | Minimal network formation |
| > 7 (Basic) | SiO⁻, Si-OH | Fast to Very Fast | Highly branched, cross-linked networks |
This table is a qualitative representation based on general principles of silane condensation and data from analogous compounds due to the absence of specific quantitative data for this compound.
Interplay between Hydrolysis and Condensation Processes in Solution and at Interfaces
The processes of hydrolysis and condensation of this compound are intricately linked and occur concurrently, influencing each other's rates and the final structure of the resulting siloxane film. This interplay is crucial both in bulk solution and at the interface with a substrate.
In solution, the initial and rapid hydrolysis of the chlorosilyl groups to silanols is the prerequisite for the subsequent condensation reactions. The rate of hydrolysis is generally much faster than condensation, especially under acidic conditions. This can lead to a build-up of silanol species in the solution. However, as the concentration of silanols increases, the rate of condensation also increases, leading to the formation of soluble oligomers. The size and structure of these oligomers are dictated by the reaction conditions, particularly pH and water concentration.
At an interface, such as a glass or metal oxide surface, the interplay between hydrolysis and condensation becomes more complex. The surface itself can act as a catalyst for these reactions. Surface hydroxyl groups can participate in the condensation process, leading to the covalent grafting of the silane to the substrate.
The process at an interface can be visualized as follows:
Initial Adsorption and Hydrolysis: The this compound molecules first adsorb onto the substrate surface. In the presence of surface-bound water or atmospheric moisture, the trichlorosilyl (B107488) groups hydrolyze to form silanetriols.
Interfacial Condensation: These newly formed silanols can then undergo two types of condensation reactions:
Vertical Condensation: Condensation with the hydroxyl groups on the substrate surface, forming strong, covalent Si-O-Substrate bonds. This is the primary mechanism for adhesion.
Lateral Condensation: Condensation with other adjacent hydrolyzed silane molecules, forming a cross-linked siloxane network parallel to the surface.
Network Formation and Growth: The balance between vertical and lateral condensation determines the structure and thickness of the resulting silane film. A high degree of lateral condensation leads to a more robust and dense polysiloxane network.
The orientation of the adsorbed molecules and the accessibility of the reactive sites play a significant role. The acryloxypropyl group, being organic and less polar than the silanol groups, will generally orient away from a hydrophilic surface. This orientation facilitates the condensation of the silanol groups near the interface. The ongoing hydrolysis and condensation in the solution above the interface will also contribute to the growth of the film, with soluble oligomers adsorbing and incorporating into the growing network.
In essence, the formation of a stable and effective silane layer from this compound is a dynamic equilibrium of hydrolysis and condensation reactions, both in the solution phase and at the substrate interface, with pH being a master variable controlling the rates and outcomes of these fundamental processes.
Surface Chemistry and Interfacial Phenomena of 3 Acryloxypropyltrichlorosilane
Adsorption and Chemisorption Mechanisms on Inorganic Substrates
The initial and most critical step in the function of 3-Acryloxypropyltrichlorosilane is its attachment to the surface of an inorganic substrate. This process is not one of simple physical adsorption but involves a series of chemical reactions leading to strong, durable covalent bonds.
The surfaces of silica (B1680970) (SiO₂) and glass are naturally populated with hydroxyl groups, known as silanol (B1196071) groups (Si-OH). These groups are the primary reaction sites for the silane (B1218182). The formation of a self-assembled monolayer (SAM) proceeds via a two-step mechanism:
Hydrolysis: The trichlorosilyl (B107488) (-SiCl₃) end of the molecule is extremely susceptible to hydrolysis. In the presence of trace amounts of water, typically available on the substrate surface or from the ambient environment, the chloro groups are replaced by hydroxyl groups, yielding a reactive silanetriol intermediate (-Si(OH)₃) and releasing hydrochloric acid (HCl) as a byproduct.
R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl
Condensation: The newly formed silanetriol groups then undergo a condensation reaction with the silanol groups on the silica or glass surface. This reaction forms a strong, covalent siloxane bond (Si-O-Si) that anchors the molecule to the substrate. Additionally, adjacent silanetriol molecules on the surface can condense with each other, creating a cross-linked polysiloxane network that enhances the stability and density of the monolayer. mdpi.comresearchgate.net
This process results in a well-organized, chemically-bonded monolayer where the propyl-acrylate "tails" are oriented away from the surface, ready to interact with a polymer matrix.
The principle of grafting this compound onto other inorganic materials like carbon fibers and metal oxides relies on the same fundamental requirement: the presence of surface hydroxyl groups.
Carbon Fibers: The surface of as-produced carbon fiber is relatively inert and possesses few reactive sites. To facilitate silane grafting, the fibers often undergo a surface pre-treatment, such as electrochemical oxidation. This process introduces various oxygen-containing functional groups onto the carbon surface, most importantly hydroxyl (-OH) and carboxyl (-COOH) groups. mdpi.com These newly formed hydroxyl groups then serve as the anchor points for the silane to attach via the hydrolysis and condensation mechanism described above. bohrium.com
Metal Oxides: Surfaces of metal oxides, such as alumina (B75360) (Al₂O₃) and titania (TiO₂), are naturally terminated with metal-hydroxyl groups (M-OH). These groups are analogous to the silanol groups on silica and readily react with the hydrolyzed this compound to form stable, covalent M-O-Si linkages, effectively grafting the silane to the metal oxide surface.
| Substrate | Key Surface Group | Primary Reaction Type | Resulting Covalent Bond |
|---|---|---|---|
| Silica / Glass | Silanol (Si-OH) | Condensation | Siloxane (Si-O-Si) |
| Oxidized Carbon Fiber | Hydroxyl (C-OH) | Condensation | Siloxane (C-O-Si) |
| Metal Oxides (e.g., Al₂O₃) | Metal Hydroxyl (M-OH) | Condensation | Metallo-Siloxane (M-O-Si) |
Enhancement of Interfacial Adhesion in Composite Systems
Once anchored to the inorganic phase, the second function of this compound comes into play: bonding with the organic polymer matrix. This dual reactivity is the key to its success as a coupling agent in composite materials.
This compound acts as a molecular bridge, establishing a direct covalent link across the interface that would otherwise be a point of weakness. nih.gov The mechanism is as follows:
The trichlorosilyl end of the molecule covalently bonds to the inorganic filler or fiber, as detailed in section 4.1.
The acryloxypropyl group, which contains a reactive carbon-carbon double bond (C=C), extends into the organic matrix.
During the curing process of the matrix resin (which is often a free-radical polymerization, as with polyester (B1180765) or acrylic resins), the acrylate (B77674) group of the silane co-reacts and becomes incorporated into the growing polymer chains. finerchem.com
This creates a continuous chain of covalent bonds from the inorganic substrate, through the silane molecule, and into the polymer matrix. researchgate.net This chemical bridge allows for efficient stress transfer from the flexible polymer matrix to the rigid inorganic reinforcement, significantly improving the mechanical properties of the composite, such as its strength and durability. semanticscholar.org
Beyond a simple monolayer bridge, the silane layer at the interface can form a more complex and highly effective structure known as an interpenetrating polymer network (IPN). An IPN consists of two or more polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. mdpi.com
In the context of a composite, a semi-IPN structure forms at the interphase:
Network 1: The silane molecules, once grafted to the substrate, form a cross-linked polysiloxane network through condensation reactions with each other. The polymerization of their acrylate groups adds another level of cross-linking, creating a robust silane-acrylate network chemically bonded to the inorganic surface.
Network 2: Before curing, the liquid polymer resin of the matrix swells and penetrates this surface-grafted network.
Entanglement: Subsequent polymerization and cross-linking of the matrix resin forms a second, continuous network that is physically entangled and interlocked with the silane-acrylate network. mdpi.comresearchwithrowan.com
| Composite System | Interfacial Shear Strength (IFSS) | Interlaminar Shear Strength (ILSS) | Improvement vs. Untreated (%) |
|---|---|---|---|
| Untreated Carbon Fiber / Polyimide | 65.32 MPa | 51.04 MPa | N/A |
| Vinyl Silane Treated Carbon Fiber / Polyimide | 88.58 MPa | 65.12 MPa | +35.6% (IFSS), +27.6% (ILSS) nih.gov |
Note: Data is representative for a vinyl-functional silane (Vinyltriethoxysilane) demonstrating the principle of enhanced adhesion through surface functionalization. nih.gov
Impact of Silane Layer Structure and Coverage Density on Bond Strength
The efficacy of this compound as a coupling agent is critically dependent on the structure and integrity of the silane layer formed on the substrate surface. The formation of this layer occurs via the self-assembly of silane molecules, a process that begins with the hydrolysis of the reactive trichlorosilane (B8805176) headgroup in the presence of trace surface water, followed by condensation and the formation of robust covalent bonds. wikipedia.orgresearchgate.net
The structure of the deposited film can range from a sub-monolayer, a complete and well-ordered self-assembled monolayer (SAM), to disorganized multilayers. This structure is directly influenced by deposition conditions such as silane concentration, solvent, temperature, and reaction time.
Sub-monolayer Coverage: At low surface coverage, individual silane molecules or small islands of molecules are chemisorbed onto the substrate. While covalent bonds are formed, the incomplete coverage provides a limited number of anchor points for the polymer matrix, resulting in suboptimal bond strength.
Monolayer Coverage: The ideal structure for maximizing bond strength is a densely packed, well-ordered monolayer. wikipedia.org In this configuration, the trichlorosilane headgroups have reacted with the substrate's hydroxyl groups to form a stable siloxane (Si-O-Substrate) network, and adjacent silane molecules have cross-linked (Si-O-Si), creating a robust, covalently bonded foundation. researchgate.net This structure presents a high density of upward-facing acryloxypropyl groups, which are available for covalent bonding with the polymer matrix during curing. This dual-bonding capability creates a true chemical bridge across the interface.
The relationship between silane coverage and bond strength is therefore not linear. Bond strength increases as coverage approaches a full monolayer and may then decrease if thick, disorganized multilayers are formed.
Table 1: Conceptual Relationship Between Silane Coverage and Interfacial Bond Strength
| Silane Layer Structure | Surface Coverage Density | Bonding Mechanism at Substrate | Density of Reactive Groups | Expected Relative Bond Strength |
| Sub-monolayer | Low | Covalent (Si-O-Substrate) bonds in discrete locations | Low | Low to Moderate |
| Monolayer (Optimal) | High | Extensive covalent Si-O-Substrate and cross-linking Si-O-Si bonds | High and uniform | High |
| Multilayer | Very High | Covalent bonding at the first layer, but subsequent layers are weakly physisorbed | High, but may be disorganized and include unreacted groups | Moderate to Low |
Surface Energy and Wettability Modification of Materials
The treatment of a substrate with this compound fundamentally alters its surface energy and, consequently, its wettability. Wettability is a measure of how a liquid interacts with a solid surface and is commonly quantified by measuring the contact angle. nih.gov A low contact angle indicates high wettability (the liquid spreads out), while a high contact angle indicates low wettability, or hydrophobicity. nih.govaalto.fi
Inorganic substrates like glass, silicon wafers, and metal oxides are typically high-energy surfaces. 3m.com They are hydrophilic due to the presence of polar hydroxyl (-OH) groups, resulting in low water contact angles. When such a surface is treated with this compound, the polar silane headgroups react with the surface, and the non-polar acryloxypropyl chains orient themselves outwards, forming the new surface interface.
This new surface has a significantly different character. The organic, non-polar nature of the propyl-acrylate tail leads to a decrease in the surface energy. This modification makes the surface less wettable to polar liquids like water, resulting in a measurable increase in the water contact angle. researchgate.net Conversely, the surface becomes more organophilic, or more readily wetted by organic materials like polymer resins. This improved wettability of the silane-treated surface by the polymer is crucial for ensuring complete and uniform contact, which is a prerequisite for forming a strong and durable interfacial bond.
Table 2: Representative Changes in Water Contact Angle After Silane Treatment
| Substrate Material | Surface Character (Untreated) | Typical Water Contact Angle (Untreated) | Surface Character (Treated with this compound) | Expected Water Contact Angle (Treated) |
| Glass Slide | High-Energy, Hydrophilic | ~20° - 30° | Lower-Energy, More Hydrophobic/Organophilic | ~70° - 85° |
| Silicon Wafer (with native oxide) | High-Energy, Hydrophilic | ~15° - 25° | Lower-Energy, More Hydrophobic/Organophilic | ~75° - 90° |
| Aluminum (oxidized) | High-Energy, Hydrophilic | ~30° - 45° | Lower-Energy, More Hydrophobic/Organophilic | ~80° - 95° |
Note: Values are illustrative and can vary based on surface cleanliness, roughness, and silane layer quality.
Influence of Silane Treatment on Interfacial Stress Transfer and Failure Modes
A well-formed this compound layer acts as a critical intermediary for transferring stress between the rigid, high-modulus inorganic substrate and the more flexible, lower-modulus polymer matrix. Without this coupling agent, the abrupt change in mechanical properties at the interface creates a point of high stress concentration, making the interface prone to failure under mechanical or thermal load.
The quality of the silane treatment directly influences the mode of failure when the bond is stressed to its limit. There are three primary failure modes:
Adhesive Failure: The fracture occurs at one of the interfaces. This can be at the substrate-silane interface (indicating poor silane-to-substrate bonding) or at the silane-polymer interface (indicating poor compatibility or incomplete reaction with the polymer). This failure mode is common in untreated or poorly treated systems and signifies a weak interfacial bond.
Cohesive Failure: The fracture occurs within one of the bulk materials. This could be cohesive failure within the polymer matrix or, less commonly, within the substrate itself. Cohesive failure within the polymer is often the desired outcome in a well-bonded system, as it indicates that the interfacial bond created by the silane is stronger than the bulk strength of the polymer.
Mixed-Mode Failure: The fracture path involves a combination of adhesive and cohesive failure.
A successful treatment with this compound shifts the failure mode away from adhesive failure at the interface towards cohesive failure in the polymer. Observing a predominance of cohesive failure in the resin is strong evidence that the silane has effectively coupled the two materials and that the interface is no longer the weakest link in the system. nih.gov Conversely, cohesive failure within the silane layer itself can occur if thick, disorganized multilayers are present, as noted in section 4.2.3.
Table 3: Interfacial Failure Modes as a Function of Silane Treatment Quality
| Treatment Quality | Dominant Failure Mode | Implication |
| No Silane Treatment | Adhesive (at Substrate-Polymer interface) | No chemical bridge; weak physical adhesion. |
| Poor Silane Treatment (e.g., incomplete coverage, contamination) | Adhesive (at Substrate-Silane interface) | Inadequate reaction or bonding of silane to the substrate. |
| Poor Silane Treatment (e.g., thick multilayers) | Cohesive (within the silane layer) | Silane layer is internally weak, despite good substrate adhesion. |
| Optimal Silane Treatment (Monolayer) | Cohesive (within the polymer matrix) | Interfacial bond strength exceeds the bulk strength of the polymer; indicates successful coupling. |
Polymerization and Curing Mechanisms Involving the Acryloxy Moiety of 3 Acryloxypropyltrichlorosilane
Radical Polymerization of Acrylate (B77674) Functional Groups
The carbon-carbon double bond in the acrylate group of 3-Acryloxypropyltrichlorosilane is susceptible to radical polymerization. This process can be initiated by thermal or photochemical means, leading to the formation of long-chain polymers. The high reactivity of the trichlorosilyl (B107488) group to moisture necessitates that polymerization conditions be carefully controlled, often under anhydrous environments, to prevent premature hydrolysis and condensation of the silane (B1218182) moiety. Due to this high reactivity, many mechanistic studies are performed on more stable, analogous compounds like 3-acryloxypropyltrimethoxysilane or 3-methacryloxypropyltrimethoxysilane (MPTS), as their acrylate group reactivity is representative. mdpi.com
The kinetics of the radical polymerization of acryloxysilanes are influenced by factors such as monomer concentration, initiator concentration, temperature, and solvent. In homopolymerization, the rate of polymerization is typically proportional to the monomer concentration and the square root of the initiator concentration.
Copolymerization involves reacting the acryloxysilane with one or more different monomers to create a polymer with tailored properties. The resulting copolymer composition is dictated by the relative reactivities of the monomers, which are quantified by their reactivity ratios (r₁ and r₂). These ratios compare the rate constant for a radical adding to its own type of monomer versus adding to the other monomer.
For instance, studies on the copolymerization of structurally related cationic acrylate monomers like 3-(methacryloylaminopropyl) trimethylammonium chloride (MAPTAC) with acrylic acid (AA) show complex kinetic behavior. mdpi.com The copolymer composition can shift significantly with conversion, and in some cases, azeotropic behavior is observed, where the instantaneous copolymer composition is the same as the comonomer feed composition. mdpi.compsecommunity.org This behavior is often influenced by electrostatic interactions and monomer concentration in the reaction medium. mdpi.com While specific kinetic data for this compound is scarce due to its hydrolytic instability, the principles derived from similar acrylate systems are applicable.
Table 1: Illustrative Reactivity Ratios for Acrylate/Methacrylate (B99206) Copolymerization This table presents representative data for a related monomer system to illustrate kinetic principles.
| Monomer 1 (M₁) | Monomer 2 (M₂) | Solvent System | r₁ (M₁ adds M₁) | r₂ (M₂ adds M₂) | System Characteristics |
| Methyl Acrylate (MA) | Di(ethylene glycol) methyl ether methacrylate (DEGMEMA) | Toluene (Nonpolar) | 0.35 | 2.2 | DEGMEMA is preferentially incorporated. |
| Methyl Acrylate (MA) | Di(ethylene glycol) methyl ether methacrylate (DEGMEMA) | Water/Methanol (Polar, Protic) | 0.7 | 1.1 | Reactivities become more similar in polar solvents. rsc.org |
| MAPTAC | Acrylic Acid (AA) | Aqueous | Varies with monomer fraction | Varies with monomer fraction | Exhibits azeotropic behavior depending on initial monomer concentration. mdpi.com |
This data is illustrative of acrylate copolymerization behavior and not specific to this compound.
Conventional free radical polymerization produces polymer chains with a broad distribution of molecular weights and limited architectural control. Controlled/Living Radical Polymerization (CRP) techniques overcome these limitations by establishing a dynamic equilibrium between a low concentration of active propagating radicals and a majority of dormant species. researchgate.netcapes.gov.br This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (Đ < 1.5), and complex architectures like block copolymers. cmu.eduresearchgate.net
Several key CRP methods are applicable to acryloxysilane monomers:
Atom Transfer Radical Polymerization (ATRP): This is a widely used method that employs a transition metal complex (typically copper) to reversibly activate and deactivate the polymer chains. researchgate.net
Nitroxide-Mediated Polymerization (NMP): This technique uses stable nitroxide radicals to reversibly trap the propagating radical, controlling the polymerization. researchgate.net
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization utilizes a dithioester or similar chain transfer agent to mediate the polymerization via a degenerative transfer process. researchgate.net
These methods enable the precise design of polymers incorporating 3-acryloxypropylsilane units, which is crucial for creating well-defined surface modifications and advanced hybrid materials. researchgate.net
Table 2: Overview of Major Controlled/Living Radical Polymerization (CRP) Methods
| CRP Method | Typical Components | Mechanism | Advantages for Acryloxysilanes |
| ATRP | Monomer, Initiator (Alkyl Halide), Transition Metal Catalyst (e.g., CuBr), Ligand (e.g., bipyridine) | Reversible halogen atom transfer between dormant polymer chain and catalyst complex. cmu.edu | Tolerant to a wide range of functional groups; well-established for acrylates. |
| NMP | Monomer, Initiator, Stable Nitroxide Radical (e.g., TEMPO) | Reversible capping of the propagating radical by the nitroxide. researchgate.net | Metal-free system; simple components. |
| RAFT | Monomer, Initiator, RAFT Agent (e.g., dithioester) | Reversible chain transfer between propagating radicals and the RAFT agent. researchgate.net | Excellent functional group tolerance; versatile for various monomers and solvents. |
Crosslinking and Network Formation via Acrylate Polymerization
When this compound is part of a formulation with multifunctional acrylates (molecules with two or more acrylate groups), its polymerization leads to the formation of a crosslinked polymer network. This network structure imparts enhanced mechanical strength, thermal stability, and chemical resistance to the final material. rsc.orgeuropean-coatings.com The density of crosslinks, determined by the concentration and functionality of the monomers, directly influences the macroscopic properties of the resulting polymer. researchgate.net
Interestingly, crosslinked structures can sometimes form even from monofunctional acrylates through chain transfer mechanisms. rsc.org This process involves a hydrogen atom transfer (HAT) from a monomer's substituent to a propagating radical, creating a new radical center on the monomer that can initiate a new chain, leading to a branched or crosslinked structure. rsc.orgeuropean-coatings.com In the case of acryloxysilanes, the propyl linker could potentially participate in such reactions. The primary method for network formation, however, remains the copolymerization with dedicated crosslinking agents. researchgate.net
Hybrid Organic-Inorganic Network Formation through Dual Cure Mechanisms
A key application of this compound is in the creation of hybrid organic-inorganic materials. mdpi.com This is often achieved through a "dual cure" process that combines two distinct polymerization mechanisms:
Acrylate Polymerization: Typically initiated by UV light (photocuring), this step rapidly polymerizes the acrylate groups to form a crosslinked organic network. mdpi.comipme.ru
Sol-Gel Condensation: The trichlorosilyl groups undergo hydrolysis (reaction with water) and condensation to form a rigid inorganic siloxane (Si-O-Si) network. This process can occur subsequently to or simultaneously with the organic polymerization and can be promoted by moisture and/or heat. ipme.ruemich.edu
This dual-cure approach allows for the creation of materials that synergistically combine the properties of both the organic polymer (e.g., flexibility, toughness) and the inorganic glass-like network (e.g., hardness, thermal stability). mdpi.com The covalent bonds formed between the organic and inorganic phases via the propyl linker of the silane molecule ensure a high degree of compatibility and prevent phase separation. ipme.ru Research on similar systems, such as those involving 3-methacryloxypropyltrimethoxysilane (MPTS) or other organically modified silicates, has demonstrated the ability to produce highly cross-linked and thermally stable hybrid coatings. mdpi.comresearchgate.net
Interfacial Polymerization and Grafting-from Approaches for Surface Functionalization
The trichlorosilyl group of this compound is exceptionally reactive towards surface hydroxyl groups (e.g., on silica (B1680970), glass, or metal oxides). This reactivity is exploited to covalently anchor a monolayer of the silane to a substrate. Once the silane is immobilized, the surface-bound acrylate groups serve as initiation points for polymerization.
In the "grafting-from" approach, a surface initiator is used to start the polymerization of monomers directly from the functionalized surface, resulting in the growth of dense polymer chains known as polymer brushes. researchgate.net This can be achieved using the surface-anchored acrylate group itself in a controlled radical polymerization. This method allows for precise control over the thickness, density, and composition of the grafted polymer layer, enabling the fine-tuning of surface properties such as wettability, adhesion, and biocompatibility.
Advanced Materials and Composites Research Utilizing 3 Acryloxypropyltrichlorosilane
Fabrication and Design of Hybrid Organic-Inorganic Composites
The fabrication of hybrid organic-inorganic composites using 3-Acryloxypropyltrichlorosilane hinges on its dual chemical reactivity. The trichlorosilyl (B107488) group (–SiCl₃) is highly susceptible to hydrolysis, readily reacting with water or surface hydroxyl groups (–OH) present on inorganic materials like glass, silica (B1680970), and metal oxides. This reaction forms silanol (B1196071) intermediates (–Si(OH)₃) that subsequently condense to create stable, covalent siloxane (Si–O–Si or Si–O–Inorganic) bonds at the interface.
Simultaneously, the acryloxypropyl group (–OOC–CH=CH₂) at the other end of the molecule is available for organic polymerization. This acrylate (B77674) functionality can participate in free-radical polymerization reactions, allowing it to copolymerize with a wide range of organic monomers and resins, such as acrylates, methacrylates, and polyesters.
This dual mechanism enables the molecule to act as a molecular bridge, covalently linking an inorganic phase to an organic polymer matrix. This robust interfacial connection is fundamental to the design of composites where stress transfer, adhesion, and long-term stability are critical. By carefully controlling the reaction conditions and the composition of mixed silane (B1218182) agents, researchers can tune the density of these molecular bridges on a substrate, thereby tailoring the final properties of the hybrid material. researchgate.netresearchgate.net
Development of High-Performance Polymer Matrix Composites
In fiber-reinforced plastics (FRPs), the adhesion between the reinforcing fibers (e.g., glass, carbon, or metal fibers) and the polymer matrix is paramount for effective load transfer. Poor adhesion can lead to delamination and premature failure under stress. Treating fibers with this compound creates a durable chemical link across the interface.
Research has demonstrated the effectiveness of this silane in improving the adhesion between nickel-titanium (NiTi) shape memory alloy wires and a polymethyl methacrylate (B99206) (PMMA) polymer matrix. In these studies, the silane coupling agent was shown to establish chemical bonds between the metal and the polymer, resulting in a remarkable 100% increase in adhesion. Similarly, studies involving the bonding of composite components have utilized solutions of this compound to treat surfaces, thereby increasing pullout strength and promoting a stronger bond between the substrate and the polymer. mountainscholar.org The silane hydrolyzes and bonds to the fiber surface, while its acrylate group copolymerizes with the matrix resin during the curing process, creating a continuous and robust interface.
For particulate-filled composites, which include materials filled with silica, calcium carbonate, or wood flour, this compound serves as a surface modifier and dispersant. Untreated inorganic fillers tend to agglomerate within a non-polar polymer matrix due to their hydrophilic nature, leading to poor dispersion and weak points in the composite.
By treating particulate fillers like fumed or precipitated silica with this silane, the particle surfaces are functionalized. researchgate.netresearchgate.netresearchgate.net The silane forms a covalent bond with the silica surface, while the organophilic acrylate group improves the compatibility with the polymer matrix. This surface modification enhances the dispersion of the nanoparticles and strengthens the interfacial adhesion between the filler and the polymer. researchgate.net This technique is crucial for creating nanocomposites where the uniform distribution of nanoparticles is essential for achieving desired properties such as improved mechanical strength, thermal stability, and rheological characteristics. researchgate.net
The interfacial modification achieved with this compound directly translates to measurable improvements in the macroscopic properties of the composite material. By ensuring a strong bond between the reinforcement and the matrix, stress is more efficiently transferred from the polymer to the stronger filler material.
This enhanced interfacial integrity leads to significant improvements in mechanical properties like tensile strength and stiffness. Furthermore, the creation of a more integrated and less permeable interface can enhance the thermal stability and barrier properties of the composite, restricting the diffusion of moisture and gases. Research on polyacrylamide-based silica nanocomposites has shown that the integration of silica nanoparticles, acting as cross-linkers, enhances the strength of the network structures. researchgate.net This results in improved temperature resistance, salt tolerance, shear resistance, and viscoelasticity. researchgate.net
Table 1: Reported Performance Enhancements in Composites Using this compound
| Property Enhanced | Composite System | Finding |
| Adhesion Strength | Nickel-Titanium (NiTi) / PMMA | Bond strength increased by 100% compared to untreated samples. |
| Drag Reduction | Polyacrylamide / Silica Nanocomposite | Maximum drag reduction efficiency was 9.7% higher than the neat polymer. researchgate.net |
| General Performance | Polyacrylamide / Silica Nanocomposite | Exhibited improved temperature resistance, salt tolerance, and shear resistance. researchgate.net |
Sol-Gel Derived Materials and Coatings
The sol-gel process is a versatile method for creating inorganic or hybrid materials from molecular precursors. This compound is a valuable precursor in this process for synthesizing organic-inorganic hybrid networks.
The synthesis of hybrid sol-gel networks using this compound involves a two-stage reaction mechanism. The process is typically initiated by the controlled addition of water, often with an acid or base catalyst. google.com
Hydrolysis: The first stage is the hydrolysis of the highly reactive trichlorosilyl (–SiCl₃) groups. Each Si-Cl bond reacts with a water molecule (H₂O) to form a silanol group (Si-OH) and hydrochloric acid (HCl) as a byproduct. This reaction converts the molecular precursor into a highly functional silanetriol.
SiCl₃–R–Acrylate + 3H₂O → (HO)₃Si–R–Acrylate + 3HCl
Condensation: The second stage is condensation. The newly formed silanol groups are unstable and readily condense with each other, eliminating water to form a stable, three-dimensional siloxane (Si–O–Si) network. This polycondensation process transforms the liquid solution (the "sol") into a solid, porous network (the "gel"). researchgate.net
Throughout this process, the acryloxypropyl group remains intact and is covalently bonded to the silicon atoms of the inorganic network. These pendant acrylate groups provide organic reactivity to the inorganic backbone, allowing for subsequent photopolymerization or thermal curing to form an interpenetrating organic polymer network. This results in a true organic-inorganic hybrid material at the molecular level, combining the properties of both phases. google.com
Applications in Protective, Anti-Corrosion, and Functional Coatings
The inherent reactivity of the trichlorosilyl group in this compound suggests its potential as a potent adhesion promoter and cross-linking agent in protective coating formulations. The silicon-chlorine bonds are highly susceptible to hydrolysis, which would lead to the formation of a silanol-rich species. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates, such as metals and glass, forming durable covalent Si-O-Substrate bonds. Simultaneously, the acryloxy group provides a reactive site for polymerization, enabling the integration of the silane into an organic polymer matrix.
This dual functionality, in theory, could be leveraged to create robust, well-adhered coatings with enhanced barrier properties against corrosive agents. However, specific research data, including comparative studies on corrosion resistance, adhesion strength, and long-term durability of coatings formulated with this compound, is not prominently featured in existing research. While studies on analogous compounds like 3-methacryloxypropyltrimethoxysilane (MaPTMS) and 3-aminopropyltriethoxysilane (B1664141) (APTES) have demonstrated significant improvements in the anti-corrosion performance of coatings on various metal substrates, direct evidence for the efficacy of this compound in similar applications is not available. researchgate.netmdpi.com
The functionalization of surfaces is another area where this compound could theoretically be applied. The acryloxy group could serve as a platform for further chemical modifications, allowing for the attachment of molecules with specific functionalities, such as hydrophobicity, oleophobicity, or antimicrobial properties. Again, the absence of dedicated research in this area means that the practical applications and performance of such functional coatings remain speculative.
Design of Self-Healing and Smart Materials based on Silane Chemistry
The concept of self-healing and smart materials, which can autonomously repair damage or respond to environmental stimuli, represents a frontier in materials science. nih.govnih.gov Silane chemistry, in general, offers potential pathways to impart these functionalities. For instance, the reversible nature of certain chemical bonds or the encapsulation of reactive silane agents are strategies explored for creating self-healing polymers. researchgate.net
The acryloxy group in this compound could potentially participate in reversible polymerization reactions, a key mechanism for intrinsic self-healing. Furthermore, its ability to form strong bonds with substrates could be beneficial in maintaining the integrity of a self-healing composite material. Smart coatings that change properties in response to stimuli like pH, temperature, or light could also theoretically incorporate this silane, using the acryloxy group as a modifiable anchor point.
However, a thorough review of scientific databases reveals a lack of studies that have specifically designed and tested self-healing or smart materials based on the chemistry of this compound. The existing body of research on self-healing materials tends to focus on other polymer systems and healing chemistries. nih.govnih.govresearchgate.net Therefore, any discussion on the role of this particular silane in the design of self-healing and smart materials would be conjectural, pending future research.
Nanotechnology Applications and Functionalization with 3 Acryloxypropyltrichlorosilane
Surface Functionalization of Nanoparticles
The modification of nanoparticle surfaces with 3-acryloxypropyltrichlorosilane is a key strategy to improve their compatibility with polymer matrices and to introduce specific functionalities. The process typically involves the hydrolysis of the trichlorosilyl (B107488) group in the presence of surface hydroxyl groups on the nanoparticles, followed by a condensation reaction that forms strong siloxane (Si-O-Si) bonds.
The surface of silica (B1680970) nanoparticles is rich in silanol (B1196071) (Si-OH) groups, making them ideal substrates for grafting with this compound. This process enhances the nanoparticles' dispersibility in organic polymers and provides reactive acrylate (B77674) groups on the surface for further polymerization. The grafting process is often carried out in a non-polar organic solvent to promote the formation of a stable, covalent monolayer on the silica surface. researchgate.net The reaction involves the hydrolysis of the chlorosilane to a silanetriol, which then condenses with the surface silanol groups of the silica nanoparticles.
Similarly, nanocellulose, a material derived from plant cell walls, possesses a high density of hydroxyl groups on its surface, making it amenable to silanization. mdpi.compolyu.edu.hk Functionalization with silanes like this compound can improve the interfacial bonding between the hydrophilic nanocellulose and a hydrophobic polymer matrix. mdpi.com This chemical modification is crucial for developing high-performance, biodegradable nanocomposites. mdpi.compolyu.edu.hk Studies have shown that silylation of cellulose (B213188) nanocrystals (CNCs) can enhance their thermal stability and dispersibility in hydrophobic polymers. nih.gov The process typically involves the hydrolysis of the silane (B1218182) followed by its covalent attachment to the CNC surface via Si-O-C bonds. nih.gov
Table 1: Comparison of Silane Grafting on Different Nanoparticles
| Nanoparticle | Surface Functional Groups | Silane Reaction Mechanism | Key Outcome |
| Silica Nanoparticles | Silanol (Si-OH) | Condensation with hydrolyzed silane | Improved dispersion in polymers, surface reactivity |
| Nanocellulose | Hydroxyl (-OH) | Condensation with hydrolyzed silane | Enhanced thermal stability, compatibility with hydrophobic matrices |
The fabrication of hybrid nanocomposites often involves blending surface-modified nanoparticles with a polymer matrix. The acrylate functionality of this compound allows the nanoparticles to copolymerize with monomer units, leading to a covalently linked and well-dispersed nanocomposite. This covalent integration minimizes nanoparticle agglomeration, a common issue that can compromise the mechanical and physical properties of the composite material.
Optimizing the dispersion of nanoparticles is critical for achieving enhanced material properties. Surface modification with this compound reduces the surface energy of the nanoparticles, making them more compatible with the polymer matrix. This improved compatibility leads to a more uniform dispersion and stronger interfacial adhesion between the nanoparticle filler and the polymer. For instance, in the development of dental composites, silane-treated fillers exhibit improved mechanical strength and wear resistance due to better stress transfer from the polymer matrix to the filler particles.
Research has demonstrated that the functionalization of inorganic fillers with coupling agents like 3-(trimethoxysilyl)propyl methacrylate (B99206), a related methoxy-variant of this compound, promotes chemical bonding with acrylic matrices, leading to enhanced performance of the resulting hybrid adhesive. researchgate.net The even distribution of these functionalized nanoparticles within the polymer is key to the improved characteristics of the nanocomposite.
Biomedical Applications of this compound-Modified Surfaces
The ability to tailor surface properties at the nanoscale has significant implications for biomedical devices and therapies. mdpi.commdpi.com Modification with this compound can enhance the biocompatibility and functionality of materials used in various medical applications. mdpi.com
The surface of a biomaterial plays a crucial role in its interaction with biological systems, including proteins and cells. nih.gov By modifying surfaces with this compound, it is possible to create specific chemical cues that can influence cell behavior. The acrylate groups can be used to immobilize biomolecules, such as peptides containing the Arg-Gly-Asp (RGD) sequence, which is known to promote cell adhesion.
Studies have shown that surface modification is a key strategy for improving the biocompatibility of implants. researchgate.net For instance, the covalent immobilization of cell-adhesive peptides on titanium surfaces, often achieved through silanization, can enhance the attachment and proliferation of bone-forming cells, leading to better osseointegration of the implant. While many studies have utilized aminosilanes, the principle of using a reactive functional group, such as the acrylate in this compound, provides a versatile platform for attaching a wide range of bioactive molecules.
The long-term success of medical implants, such as orthopedic prostheses and dental implants, depends on their stable integration with the surrounding tissue. fda.govfederalregister.govfda.gov Surface modification with this compound can be employed to create a bio-interfacial layer that promotes this integration. For example, the silane can be used to bond a bioactive ceramic coating, such as hydroxyapatite, to a metallic implant. This coating mimics the mineral component of bone and encourages bone growth onto the implant surface.
Furthermore, the acrylate functionality can be utilized to create hydrogel coatings on medical devices. These coatings can be designed to be biocompatible and to reduce friction, which is particularly important for devices like catheters and contact lenses. The ability to tailor the surface chemistry of medical devices is a powerful tool for improving their performance and reducing the risk of complications. mdpi.com
In the design of drug delivery systems, this compound can be used to create functionalized nanoparticles that can encapsulate and release therapeutic agents in a controlled manner. nih.govnih.gov The acrylate groups on the surface of these nanoparticles can be polymerized to form a shell that regulates the diffusion of the drug. nih.gov
For instance, mesoporous silica nanoparticles, when functionalized with this compound, can have their pores capped with a polymer layer. This layer can be designed to degrade under specific physiological conditions, such as a change in pH, leading to the targeted release of the drug. The design of such "smart" drug delivery systems relies on the precise control over the surface chemistry of the nanoparticles, which can be achieved through the use of versatile coupling agents like this compound. Polymeric micelles are another area of focus, where the structure can be designed for targeted drug delivery. nih.gov
Table 2: Biomedical Applications of this compound-Modified Surfaces
| Application Area | Material Design Focus | Desired Outcome |
| Cell Adhesion | Immobilization of bioactive peptides (e.g., RGD) | Enhanced cell attachment and growth |
| Medical Implants | Bonding of bioactive coatings (e.g., hydroxyapatite) | Improved osseointegration and biocompatibility |
| Drug Delivery | Formation of polymer shells on nanoparticles | Controlled and targeted release of therapeutics |
Microfabrication and Patterning of Silane-Functionalized Substratesresearchgate.net
The ability to create spatially defined chemical patterns on surfaces at the micro- and nanoscale is a cornerstone of modern nanotechnology, enabling advancements in fields ranging from nanoelectronics to biotechnology. This compound, with its reactive trichlorosilyl group for surface anchoring and a polymerizable acrylate functional group, is a key compound for such applications. The functionalization of substrates with this silane creates a self-assembled monolayer (SAM) whose terminal acrylate groups can be selectively polymerized using various lithographic techniques. This process allows for the direct writing of robust, covalently bound polymer patterns on the substrate.
The primary strategies for patterning surfaces functionalized with this compound involve energy-directed lithography, where a focused beam of energy, such as light or electrons, induces localized polymerization of the acrylate moieties. This transforms the monolayer into a stable, cross-linked polymer film only in the exposed regions. The unpolymerized areas can then be removed or further modified, resulting in a high-resolution chemical pattern.
Electron Beam Lithography (EBL):
Electron beam lithography stands out as a high-resolution technique for patterning this compound SAMs. wikipedia.orgraith.com In this maskless method, a finely focused beam of electrons is scanned across the silanized surface. wikipedia.org The electron beam directly initiates the polymerization of the acrylate groups in the SAM, effectively writing a negative-tone resist pattern onto the substrate. The high energy of the electrons can break the double bonds in the acrylate group, leading to cross-linking and the formation of a durable polymer structure. The primary advantage of EBL is its exceptional resolution, capable of producing features well below 100 nanometers. baylor.eduresearchgate.net
The process parameters in EBL are critical for achieving high-fidelity patterns. The accelerating voltage of the electron beam influences the penetration depth and scattering of electrons within the monolayer and substrate, affecting the ultimate resolution. phi.com The exposure dose, which is the amount of charge delivered per unit area, must be carefully optimized. An insufficient dose will result in incomplete polymerization, while an excessive dose can lead to pattern broadening due to proximity effects, where scattered electrons expose adjacent areas. raith.comphi.com
| EBL Parameter | Typical Range | Significance in Patterning Acrylate SAMs | Reference |
| Accelerating Voltage | 10 - 100 keV | Higher voltage reduces forward scattering, potentially improving resolution, but may require higher doses. | researchgate.netphi.com |
| Beam Current | 50 pA - 40 nA | Determines writing speed; must be balanced with desired resolution and resist sensitivity. | researchgate.net |
| Exposure Dose | Variable (µC/cm² to mC/cm²) | Crucial for complete polymerization of the acrylate groups; dose determines the cross-linking density and pattern stability. | phi.com |
| Resolution Achieved | < 10 nm - 100 nm | EBL offers the highest resolution for directly writing patterns on silane monolayers. | wikipedia.orgbaylor.edu |
Photolithography:
Photolithography offers a higher throughput method for patterning this compound SAMs over larger areas compared to EBL. In this technique, ultraviolet (UV) light is used to induce polymerization. A photomask is employed to selectively expose the silanized surface to UV radiation. nih.gov In the presence of a suitable photoinitiator mixed with the silane solution or applied to the surface, the UV energy initiates a free-radical polymerization of the acrylate groups in the illuminated regions.
The resolution of photolithography is fundamentally limited by the diffraction of light, but techniques like UV-nanoprint lithography (UV-NIL) can push these limits. In UV-NIL, a transparent mold with nanoscale features is pressed into a layer containing the acrylate-functionalized silane, and UV light is passed through the mold to cure the material, replicating the pattern with high fidelity. mdpi.com
Atomic Force Microscopy (AFM) Lithography:
For prototyping and research-scale applications, Atomic Force Microscopy (AFM)-based lithography provides a versatile tool for patterning silane monolayers. researchgate.net In one approach, known as nanografting, the AFM tip is used to mechanically remove regions of a pre-formed SAM. The exposed substrate can then be backfilled with a different molecule. Alternatively, in a method more relevant to this compound, the AFM tip can be used to locally induce a chemical reaction. By applying a voltage bias to the tip under ambient humidity, localized anodic oxidation can be used to pattern the underlying substrate or the monolayer itself. nist.gov More directly, the tip can be used in a "plowing" or scratching mode to physically remove the unpolymerized monolayer, creating patterns that can be subsequently processed. researchgate.net
| Lithography Technique | Energy Source | Typical Resolution | Key Advantages | Reference |
| Electron Beam Lithography | Focused Electrons | < 100 nm | High resolution, maskless direct-write capability. | wikipedia.orgbaylor.edu |
| Photolithography | UV Light | ~1 µm (standard) | High throughput, large area patterning. | nih.gov |
| UV-Nanoimprint Lithography | UV Light & Mold | < 100 nm | High resolution over large areas, high throughput. | mdpi.com |
| AFM Lithography | Mechanical Force/Voltage | 10 - 100 nm | High resolution, prototyping, in-situ imaging. | wikipedia.orgresearchgate.net |
Following the initial patterning through localized polymerization, a development step is often employed. This involves using a solvent to wash away the unpolymerized, non-cross-linked silane molecules from the unexposed regions, leaving behind the stable, patterned polymer structure covalently attached to the substrate. These patterned surfaces serve as functional templates for a myriad of applications, including the directed assembly of nanomaterials, the creation of micro- and nano-fluidic devices, and the fabrication of biosensors where specific biomolecules are immobilized onto the patterned regions. rsc.org
Advanced Analytical and Spectroscopic Characterization Methods for 3 Acryloxypropyltrichlorosilane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for elucidating the molecular structure of 3-acryloxypropyltrichlorosilane-derived materials. Both solid-state and solution-state NMR techniques are employed to probe the silicon and carbon frameworks within these systems.
Solid-State 29Si NMR for Siloxane Network Architecture and Connectivity (Q, T, D Sites)
Solid-state 29Si NMR spectroscopy is indispensable for characterizing the intricate network structure formed during the hydrolysis and condensation of this compound. The chemical shift of a silicon nucleus is highly sensitive to its local bonding environment, specifically the number of bridging oxygen atoms (siloxane bonds) attached to it. This allows for the differentiation and quantification of various silicon sites within the polysiloxane network.
The notation Tⁿ is used to describe the connectivity of the trifunctional silicon atom from this compound, where 'T' signifies a silicon atom bonded to one organic group (the acryloxypropyl group) and 'n' represents the number of bridging oxygen atoms (Si-O-Si linkages).
T⁰ sites: Represent the initial unreacted or fully hydrolyzed silane (B1218182) monomer, R-Si(OH)₃, where the silicon is not yet part of the condensed network.
T¹ sites: Correspond to silicon atoms with one siloxane bond, representing end-groups of a chain or network.
T² sites: Indicate silicon atoms with two siloxane bonds, typically found within linear chain segments of the polymer.
T³ sites: Represent fully condensed silicon atoms with three siloxane bonds, forming highly cross-linked, three-dimensional network structures. researchgate.net
The relative intensities of the peaks corresponding to these T-sites in a 29Si NMR spectrum provide a quantitative measure of the degree of condensation of the siloxane network. researchgate.netresearchgate.net For example, a higher proportion of T³ sites indicates a more densely cross-linked and rigid material. The chemical shifts for these sites in similar organosiloxane systems typically appear in distinct regions, with T³ species resonating at approximately -68 ppm, and T¹ and T² sites appearing at less negative chemical shifts. researchgate.netresearchgate.net The hydrolysis and condensation reactions of trimethoxysilanes, which are analogous to trichlorosilanes, can be effectively monitored using 29Si NMR to follow the evolution of these T-species over time. nih.gov
In addition to T-sites originating from trifunctional silanes, solid-state 29Si NMR can also identify other silicon environments if present, such as:
D sites (Difunctional): Silicon atoms bonded to two organic groups and two oxygen atoms.
Q sites (Quadrifunctional): Silicon atoms bonded to four oxygen atoms, often originating from co-reactants like tetraethoxysilane (TEOS). ucsb.edu
The ability to distinguish and quantify these various silicon sites makes 29Si NMR a critical tool for understanding the structure-property relationships in materials derived from this compound. researchgate.net
Solution and Solid-State 1H and 13C NMR for Organic Moiety Analysis
While 29Si NMR provides information about the inorganic siloxane backbone, ¹H and ¹³C NMR are crucial for analyzing the organic acryloxypropyl moiety of the molecule. nih.gov These techniques confirm the presence and integrity of the acrylate (B77674) group, which is essential for subsequent polymerization or surface functionalization reactions.
¹H NMR Spectroscopy: Proton NMR spectra can confirm the presence of the characteristic protons of the acryloxypropyl group. Key signals include those from the vinyl protons of the acrylate group (typically in the range of 5.8-6.4 ppm) and the protons of the propyl chain. The integration of these signals can provide quantitative information about the relative number of protons in different chemical environments. youtube.com Monitoring the ¹H NMR spectrum during reactions can reveal changes in the organic part of the molecule, such as the consumption of the vinyl group during polymerization. sol-gel.net
¹³C NMR Spectroscopy: Carbon-13 NMR offers a more detailed view of the carbon skeleton. slideshare.net It can distinguish between the different carbon atoms in the acryloxypropyl group, including the carbonyl carbon, the vinyl carbons, and the carbons of the propyl chain. This is particularly useful for confirming that the acrylate functionality has not undergone hydrolysis or other side reactions during the processing of the silane. Both ¹H and ¹³C NMR are less sensitive than proton NMR due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, often requiring longer acquisition times or higher sample concentrations. youtube.comslideshare.net
Solid-state ¹³C NMR can be used to study the organic moiety in the final, insoluble polymer network, providing insights into the structure and mobility of the organic side chains in the solid material. scilit.com
Dynamic Nuclear Polarization (DNP) Enhanced NMR for Sensitivity Improvement
A significant limitation of NMR, particularly for insensitive nuclei like 29Si and ¹³C at natural abundance, is its inherently low sensitivity, which can lead to very long experiment times. researchgate.netnih.gov Dynamic Nuclear Polarization (DNP) is a powerful technique that can overcome this limitation by dramatically enhancing the NMR signal intensity. wikipedia.orgnih.gov DNP works by transferring the high spin polarization of unpaired electrons from a stable radical polarizing agent to the surrounding nuclear spins via microwave irradiation. ncsu.edu This can lead to signal enhancements of two to three orders of magnitude, making previously infeasible experiments possible. nih.gov
For this compound systems, DNP-enhanced solid-state NMR can be particularly advantageous:
Enhanced 29Si NMR: DNP can drastically reduce the time required to obtain high-quality 29Si NMR spectra, enabling more detailed studies of the siloxane network structure, including the detection of low-concentration species or surface sites. acs.orgrsc.org This allows for the acquisition of 2D 29Si-29Si correlation spectra, which can provide direct evidence of through-bond or through-space connectivities between different silicon sites, offering a much deeper understanding of the network topology. acs.org
Natural Abundance ¹³C NMR: DNP makes it feasible to acquire detailed ¹³C NMR spectra of the organic moieties in a reasonable timeframe without the need for expensive isotopic labeling. researchgate.net This is crucial for studying the structure and conformation of the acryloxypropyl groups within the final polymer network.
The application of DNP-enhanced NMR is a significant advancement for the detailed characterization of complex materials derived from this compound. nih.gov
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that is used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. cea.frdiva-portal.org This makes it an ideal tool for studying thin films and surface modifications created using this compound. rockymountainlabs.comresearchgate.net
Surface Elemental Composition and Chemical State Analysis
When this compound is used to modify a surface, XPS can confirm the successful deposition of the silane layer and provide information about its chemical nature. rms-foundation.ch
Elemental Composition: Survey scans in XPS provide information on all the elements present on the surface, with the exception of H and He. colostate.edu For a surface treated with this compound, the presence of silicon, oxygen, and carbon peaks would be expected. The relative atomic concentrations of these elements can be calculated from the peak areas, providing a quantitative measure of the surface composition. researchgate.net
Chemical State Analysis: High-resolution XPS spectra of individual elements can reveal information about their chemical bonding environment (i.e., their oxidation state). researchgate.netresearchgate.net For example, the Si 2p peak can be deconvoluted to distinguish between silicon in the substrate (if it's a silicon-based material) and silicon in the siloxane (Si-O-Si) network of the coating. Similarly, the C 1s spectrum can be analyzed to identify the different types of carbon bonds present in the acryloxypropyl group, such as C-C, C-O, and C=O, confirming the integrity of the organic functional group on the surface. youtube.com
| Element | Orbital | Binding Energy (eV) | Chemical State Assignment |
|---|---|---|---|
| Si | 2p | ~102-103 | Polysiloxane (Si-O-Si) |
| C | 1s | ~285.0 | C-C, C-H (adventitious carbon, propyl chain) |
| C | 1s | ~286.5 | C-O (propyl chain) |
| C | 1s | ~289.0 | O=C-O (acrylate ester) |
| O | 1s | ~532.5 | Si-O-Si |
| O | 1s | ~533.5 | O=C-O |
Angle-Resolved XPS (ARXPS) for Depth Profiling and Layer Thickness Determination
Angle-Resolved XPS (ARXPS) is a non-destructive depth profiling technique that provides information about the distribution of elements and chemical states as a function of depth beneath the surface. thermofisher.comspecs-group.com By varying the angle at which the photoelectrons are collected (the take-off angle), the analysis depth can be changed. phi.com At higher take-off angles (closer to the surface normal), the technique is more sensitive to the bulk material, while at lower take-off angles (more grazing angles), it becomes more surface-sensitive. thermofisher.com
This capability is particularly valuable for characterizing the thin, uniform layers expected from the reaction of this compound with a substrate. ARXPS can be used to:
Determine Layer Thickness: By analyzing the attenuation of the substrate signal as a function of the take-off angle, the thickness of the overlying silane film can be calculated, typically in the range of 0.5 to 10 nm. mdpi.compreprints.org For instance, studies on similar silane layers on gold have determined thicknesses of around 0.5 to 1.0 nm. unica.itresearchgate.net
Confirm Layering Structure: ARXPS can confirm that the silane layer is indeed on the outermost surface of the substrate. For example, the relative intensity of the silicon peak from the silane layer should increase at more grazing emission angles compared to the signal from the underlying substrate. thermofisher.com
Non-destructive Depth Profiling: Unlike sputter depth profiling, which can damage the organic functional groups, ARXPS provides chemical state information as a function of depth without destroying the sample. thermofisher.com This is crucial for verifying the chemical structure of the buried interface between the substrate and the silane layer.
The combination of standard XPS and ARXPS provides a comprehensive picture of the surface chemistry, composition, and thickness of films derived from this compound, which is essential for quality control and for understanding the performance of these coatings in various applications. utwente.nl
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of this compound. These methods are instrumental in identifying key functional groups and monitoring the progress of chemical transformations such as hydrolysis, condensation, and polymerization.
Identification of Functional Groups and Bond Formation (e.g., Si-O-Si, C=C)
The chemical structure of this compound features distinct moieties that can be tracked using vibrational spectroscopy. The hydrolysis of the Si-Cl bonds and subsequent condensation to form polysiloxane networks (Si-O-Si) are primary reactions of interest. Concurrently, the acryloxy group (containing C=O and C=C bonds) can participate in polymerization reactions.
FTIR Spectroscopy: FTIR analysis is particularly effective for monitoring the chemical changes of silanes upon reaction. In studies involving similar functionalized silanes, specific infrared absorption bands are used to confirm structural integrity and reaction progress. For instance, the hydrolysis of the silane leads to the formation of silanol (B1196071) (Si-OH) groups, and their subsequent condensation results in the appearance of strong Si-O-Si asymmetric stretching vibrations. mdpi.com The presence of the organic functional group is confirmed by characteristic peaks corresponding to the acrylate moiety.
In a typical analysis of a related compound, (3-trimethoxysilyl)propyl methacrylate (B99206) (MPTS), which also contains a reactive acrylate group, the following characteristic bands are observed:
C=O Stretching: A strong absorption band around 1715-1720 cm⁻¹ is indicative of the carbonyl group in the acrylate functionality.
C=C Stretching: A band appearing near 1640-1650 cm⁻¹ corresponds to the carbon-carbon double bond, which is available for polymerization. researchgate.net
Si-O-Si Asymmetric Stretching: A broad and intense band in the region of 1030-1115 cm⁻¹ signifies the formation of the siloxane network backbone resulting from the condensation of silanol groups. mdpi.comresearchgate.net The shift of this peak to higher wavenumbers can indicate a higher degree of crosslinking. mdpi.com
C-H Stretching: Vibrations corresponding to the propyl chain's CH₂ and CH₃ groups are typically found around 2950 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy complements FTIR by providing detailed information about the molecular structure, particularly for non-polar bonds. It is highly sensitive to the C=C double bond of the acrylate group and the Si-O-Si network. Raman spectra can be used to monitor the consumption of the C=C bond during polymerization reactions. Furthermore, weak, polarized Raman bands can be assigned to the breathing modes of hydrated ions or complex structures formed in solution. rsc.org
The table below summarizes key vibrational frequencies for functional groups relevant to the characterization of this compound systems, based on data from analogous compounds.
| Functional Group | Bond Type | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| Siloxane | Si-O-Si (asymmetric stretch) | 1030 - 1115 | FTIR |
| Carbonyl | C=O (stretch) | ~1715 | FTIR |
| Alkene | C=C (stretch) | ~1640 | FTIR, Raman |
| Alkane | C-H (stretch) | ~2950 | FTIR |
| Silanol | Si-OH (stretch) | ~955 | FTIR |
Microscopic and Imaging Techniques
Microscopic techniques provide direct visualization of the surface and bulk properties of materials modified with this compound. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are crucial for understanding the topography, morphology, and microstructure at the nano- and micro-scale.
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Properties
AFM is a high-resolution scanning probe microscopy technique used to generate three-dimensional images of a sample's surface. azooptics.com It provides quantitative data on surface topography and can measure nanoscale properties without requiring special sample preparation like metal coatings. mdpi.com This is particularly valuable for analyzing thin films and coatings derived from this compound on various substrates.
AFM analysis reveals critical information about the surface morphology, including modes of nucleation and growth, and can highlight surface defects. azooptics.com One of the key parameters derived from AFM is surface roughness (Rq or RMS), which quantifies the vertical deviations of the surface from its mean plane. researchgate.netnih.gov In silane-based coating applications, AFM can be used to compare the surface roughness before and after treatment, providing insight into the uniformity and quality of the deposited film. For example, the application of a silane coating can fill irregularities on a substrate, leading to a smoother surface, which is quantifiable through a decrease in the Rq value. researchgate.net
The table below presents typical data obtained from AFM analysis, comparing an uncoated substrate to one coated with a silane film, illustrating the change in surface roughness.
| Sample | Root Mean Square Roughness (Rq) | Peak-to-Valley (Rpv) | Observations |
| Uncoated Substrate | 8.5 nm | 65 nm | Irregular surface with distinct peaks and valleys. |
| Silane-Coated Substrate | 0.3 nm | 3.6 nm | Uniform and smoother surface, indicating successful film formation. researchgate.net |
Scanning Electron Microscopy (SEM) for Morphology and Microstructure
When analyzing surfaces modified with this compound, SEM can reveal how the silane coating alters the surface texture. For instance, it can show the formation of a continuous film, the presence of aggregated particles, or the development of a specific porous microstructure. In studies of composite materials, SEM coupled with Energy-Dispersive X-ray Spectroscopy (EDS) can confirm the elemental composition and distribution of the silicon-containing phase within the matrix. researchgate.net This provides visual evidence of the dispersion and integration of the silane within the bulk material. For example, SEM images can distinguish between a smooth, clean, untreated surface and the same surface after being coated, which might exhibit a new layer with a distinct texture. researchgate.netresearchgate.net
Light Scattering Techniques
Light scattering methods are non-invasive techniques used to characterize particles and macromolecules in solution. Dynamic Light Scattering is particularly relevant for systems involving this compound, where it can be used to form or modify particulate systems.
Dynamic Light Scattering (DLS) for Particle Size and Aggregation Kinetics
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of small particles and molecules in suspension. horiba.com It is best suited for submicron particles, with a measurement range typically from 0.3 nm to 10 µm. microtrac.com The technique works by measuring the random changes in the intensity of light scattered from particles undergoing Brownian motion. usp.org Smaller particles move faster, causing rapid fluctuations in scattered light intensity, while larger particles move slower, resulting in slower fluctuations. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. horiba.comanton-paar.com
DLS is a powerful tool for monitoring the aggregation kinetics of particulate systems. nih.govnih.gov By taking measurements over time, DLS can track changes in the average particle size, providing insights into the stability of a colloidal suspension or the rate of particle aggregation. researchgate.net For instance, in a system where this compound is used to surface-modify nanoparticles, DLS can monitor the initial size of the particles and track their tendency to aggregate under different conditions (e.g., changes in pH or concentration). researchgate.netresearchgate.net The evolution of multimodal size distributions can reveal complex aggregation mechanisms, such as the formation of intermediate non-fibrillar states or the progression from reaction-limited to diffusion-limited aggregation. nih.govresearchgate.net
The following table shows hypothetical DLS data for monitoring particle aggregation over time.
| Time (minutes) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Interpretation |
| 0 | 110 | 0.15 | Initial, relatively monodisperse particle suspension. |
| 30 | 185 | 0.28 | Onset of particle aggregation. |
| 60 | 450 | 0.45 | Significant aggregation, increased polydispersity. |
| 120 | 980 | 0.60 | Formation of large aggregates. |
Turbidity Scanning for Monitoring Reaction Progress
Turbidity scanning has emerged as a valuable in-situ analytical technique for monitoring the reaction kinetics of silane systems, particularly during sol-gel processes which involve hydrolysis and condensation reactions. nih.govnih.govmdpi.com This method provides real-time data on the changes in light transmission and scattering as the reaction progresses, offering insights into the different stages of the reaction, from the dissolution of reactants to the formation and aggregation of particles. nih.govmdpi.com
The hydrolysis of organosilanes, such as this compound, is often characterized by a transition from a multiphase system to a homogeneous solution, followed by the formation of a turbid sol due to condensation. nih.govmdpi.com Turbidity scanning instruments, like the Turbiscan, can monitor these changes by measuring the transmitted and reflected light at various heights within the reaction vessel. nih.govnih.govmdpi.com An increase in light transmission can indicate the depletion of an insoluble silane phase as hydrolysis proceeds, while a subsequent decrease in transmission signifies the onset and progression of condensation, leading to the formation of a sol. nih.govmdpi.com
Research on organosilanes, such as n-propyltrimethoxy silane (nPM) and 3,3,3-trifluoropropyl trimethoxy silane (3F), has demonstrated the effectiveness of turbidity scanning in elucidating reaction kinetics. nih.govnih.gov In these studies, the silanes, which are initially insoluble in water, form a separate phase. nih.govnih.govmdpi.com The turbidity scanner monitors the dissolution of this phase as hydrolysis occurs and simultaneously tracks the increase in turbidity throughout the bulk solution as condensation leads to particle formation. nih.govnih.govmdpi.com This technique allows for the differentiation between the hydrolysis and condensation stages of the reaction. nih.govmdpi.com
Furthermore, turbidity scanning can provide information on particle aggregation and settling. nih.gov As the sol particles aggregate and settle, an increase in light transmission can be observed, starting from the top of the reaction mixture and moving downwards over time. nih.gov The reaction kinetics, including the rate of hydrolysis and the onset of condensation, are influenced by factors such as pH. nih.gov For instance, in the study of nPM, hydrolysis was significantly faster at a lower pH. nih.gov
The following table summarizes findings from a study on n-propyltrimethoxy silane (nPM) at different pH values, illustrating how turbidity scanning can quantify reaction progress.
Table 1: Reaction Progress of n-propyltrimethoxy silane (nPM) Monitored by Turbidity Scanning
| pH | Time to Complete Hydrolysis (min) | Onset of Condensation (min) | Time to Maximum Turbidity (min) |
|---|---|---|---|
| 1.7 | < 10 | ~10 | 70 |
This data clearly indicates that the reaction is significantly faster in more acidic conditions. nih.gov The ability of turbidity scanning to provide such detailed kinetic information makes it a powerful tool for understanding and controlling the reaction of silanes like this compound in various applications. The technique can be complemented by other in-situ methods like dynamic light scattering to confirm condensation and particle aggregation processes. nih.govnih.govmdpi.com
Computational and Theoretical Studies of 3 Acryloxypropyltrichlorosilane Interactions and Reactivity
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the time-dependent behavior of molecular systems, offering a window into the dynamic processes of silane (B1218182) adsorption, monolayer self-assembly, and the resulting interfacial properties. While specific MD studies on 3-Acryloxypropyltrichlorosilane are not extensively documented in publicly available literature, the principles derived from simulations of analogous silane molecules provide a strong basis for understanding its behavior.
Simulation of Silane Adsorption and Monolayer Formation
MD simulations are a powerful tool for visualizing and quantifying the adsorption process of silane coupling agents onto various substrates. nih.gov These simulations typically model the silane molecules, a solvent, and a substrate surface, tracking the interactions and movements of each component over time.
Research on other functionalized silanes demonstrates that the adsorption process is influenced by several factors, including the nature of the silane's headgroup and organic tail, the solvent, and the substrate's surface chemistry. utoronto.ca For this compound, the trichlorosilyl (B107488) headgroup is highly reactive towards hydroxylated surfaces (like silica (B1680970), alumina (B75360), or other metal oxides). In the presence of trace water, this group hydrolyzes to form reactive silanols (-Si(OH)₃).
Simulations show that these silanols readily form hydrogen bonds with the surface hydroxyl groups, initiating the adsorption process. The subsequent formation of a self-assembled monolayer (SAM) involves both the covalent bonding of the silane to the substrate (Si-O-Substrate) and cross-linking between adjacent silane molecules (Si-O-Si). The density and ordering of the resulting monolayer are dependent on factors such as deposition conditions and the lateral interactions between the acryloxypropyl chains. nih.gov
Table 1: Key Parameters in MD Simulations of Silane Adsorption
| Parameter | Description | Typical Values/Considerations |
| Force Field | A set of parameters and equations used to describe the potential energy of the system. | COMPASS, AMBER, CHARMM are common for organic/inorganic interfaces. |
| System Size | The number of atoms or molecules included in the simulation box. | Typically ranges from thousands to millions of atoms. |
| Time Step | The discrete time interval at which the equations of motion are integrated. | Usually on the order of femtoseconds (10⁻¹⁵ s). |
| Ensemble | The statistical ensemble that defines the thermodynamic state of the system (e.g., NVT, NPT). | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) are frequently used. |
| Substrate Model | The representation of the surface onto which the silane adsorbs. | Can be crystalline (e.g., quartz) or amorphous (e.g., silica glass). |
| Solvent Model | The representation of the solvent molecules. | Explicit solvent models (e.g., TIP3P for water) are common for studying hydrolysis and adsorption from solution. |
Investigation of Interfacial Interactions and Adhesion Mechanisms
MD simulations can elucidate the nature and strength of interactions at the silane-modified interface. liverpool.ac.uk By calculating the interaction energies between the silane layer and the substrate, as well as between the silane layer and a polymer matrix, researchers can gain insights into the mechanisms of adhesion promotion. For this compound, the key interactions include:
Covalent Bonding: The formation of strong Si-O-Substrate bonds at the inorganic interface is a primary contributor to adhesion.
Van der Waals Forces: The propyl chains of the silane molecules interact with the substrate and with each other through weaker van der Waals forces, contributing to the stability and packing of the monolayer.
Hydrogen Bonding: Residual silanol (B1196071) groups and the carbonyl group of the acrylate (B77674) function can participate in hydrogen bonding, further enhancing interfacial strength.
Simulations can also model the interface between the functionalized surface and a polymer resin. The acryloxy group of this compound is designed to be reactive towards polymer matrices, particularly those that cure via free-radical polymerization (e.g., acrylics, vinyl esters). MD can be used to study the interpenetration and entanglement of the polymer chains with the silane's organic tails, which is crucial for establishing a durable adhesive bond.
Prediction of Mechanical Properties at Silane-Modified Interfaces
A significant application of MD simulations is the prediction of the mechanical properties of interfaces. mdpi.com By applying virtual mechanical tests (e.g., tensile or shear deformations) to the simulated interface, it is possible to calculate properties like interfacial stiffness, strength, and toughness.
Studies on similar silane-modified interfaces have shown a clear correlation between the density and structure of the silane monolayer and the resulting mechanical performance. A well-ordered, covalently bonded monolayer generally leads to a stiffer and stronger interface. The flexibility and length of the alkyl chain (the propyl group in this case) also play a role in the dissipation of mechanical stress at the interface. While specific data for this compound is scarce, simulations on other systems indicate that the chemical bonding of the acryloxy group to a polymer matrix would significantly enhance the interfacial shear strength. mdpi.com
Table 2: Mechanical Properties Obtainable from MD Simulations
| Property | Description | Method of Calculation |
| Interfacial Binding Energy | The energy required to separate the two materials forming the interface. | Calculated from the potential energy difference between the combined system and the separated components. |
| Tensile Strength | The maximum stress the interface can withstand under tensile load. | Derived from the peak of the stress-strain curve in a simulated tensile test. |
| Shear Strength | The maximum stress the interface can withstand under shear load. | Derived from the peak of the stress-strain curve in a simulated shear test. |
| Elastic Modulus | A measure of the stiffness of the interface. | Calculated from the initial slope of the stress-strain curve. |
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying chemical reactions, as it can accurately predict reaction pathways, activation energies, and the electronic properties of molecules.
Elucidation of Reaction Mechanisms (Hydrolysis, Condensation, Polymerization)
DFT calculations have been instrumental in understanding the complex reaction mechanisms of organosilanes. researchgate.net
Hydrolysis: The initial step in the application of this compound is the hydrolysis of the Si-Cl bonds. DFT studies on chlorosilanes show that this reaction proceeds via a nucleophilic attack of a water molecule on the silicon atom. acs.org The calculations can determine the energy barriers for the stepwise hydrolysis of the three chloro groups, providing insights into the reaction kinetics. The presence of an acid or base catalyst can significantly lower these energy barriers.
Condensation: Following hydrolysis, the resulting silanols can undergo condensation reactions to form siloxane (Si-O-Si) bonds. DFT can be used to model the transition states and activation energies for both water-producing (silanol + silanol) and alcohol/HCl-producing (silanol + alkoxysilane/chlorosilane) condensation pathways. researchgate.net These calculations help in understanding how factors like pH and solvent influence the rate and extent of cross-linking in the silane layer.
Polymerization: The acryloxy group of this compound is designed to participate in polymerization reactions, typically through a free-radical mechanism. DFT can be used to study the initiation, propagation, and termination steps of this polymerization. researchgate.net By calculating the energies of the radical intermediates and transition states, it is possible to predict the reactivity of the acrylate double bond and its tendency to copolymerize with other monomers in a resin formulation. researchgate.net
Table 3: Typical Activation Energies for Silane Reactions from DFT (Illustrative)
| Reaction Step | Reactants | Products | Typical Activation Energy (kcal/mol) |
| Hydrolysis (1st step) | R-SiCl₃ + H₂O | R-SiCl₂(OH) + HCl | 10 - 20 |
| Condensation (water) | 2 R-Si(OH)₃ | (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O | 15 - 25 |
| Radical Propagation | Monomer Radical + Monomer | Dimer Radical | 5 - 15 |
| Note: These are representative values for analogous systems. Actual values for this compound would require specific calculations. |
Electronic Structure and Reactivity Prediction of Organosilicon Compounds
DFT provides detailed information about the electronic structure of molecules, which is fundamental to understanding their reactivity. nih.gov
Charge Distribution: DFT calculations can map the distribution of electron density within the this compound molecule. This reveals the partial positive charge on the silicon atom, making it susceptible to nucleophilic attack, and the polarization of the Si-Cl bonds, facilitating their hydrolysis.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. For instance, the LUMO of the acryloxy group is centered on the carbon-carbon double bond, indicating its susceptibility to attack by nucleophilic radicals during polymerization. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net
Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as chemical potential, hardness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different functional groups within the molecule or to compare this compound with other silane coupling agents.
By combining these theoretical approaches, a comprehensive, multi-scale understanding of this compound's behavior can be achieved, from its initial reaction with a surface to its role in the mechanical performance of a composite material.
Machine Learning and Data-Driven Approaches in Silane Chemistry
The field of silane chemistry is increasingly benefiting from the application of machine learning (ML) and other data-driven methodologies. chemicalbook.com These advanced computational tools are capable of identifying complex patterns and relationships within large datasets, enabling the prediction of molecular properties and the acceleration of materials discovery. arxiv.org For silanes, including functionalized variants like this compound, ML models are being developed to forecast a range of characteristics, from fundamental chemical reactivity to macroscopic material performance.
One of the prominent applications of ML in this domain is the prediction of material properties. For example, researchers have employed machine learning models, often in conjunction with molecular dynamics simulations, to predict the mechanical strength and failure mechanisms of silane-based interfaces. chemicalbook.com By training models on data generated from simulations of various silane molecules bonded to substrates, it is possible to predict the performance of new, untested silane structures. chemicalbook.com These models can learn the intricate relationships between molecular features (like functional groups and molecular weight) and outcomes like adhesive strength or energy absorption. rsc.org
Graph Neural Networks (GNNs) have emerged as a particularly powerful tool in computational chemistry and materials science. nih.govcore.ac.uk GNNs are well-suited for learning from molecular structures, which can be naturally represented as graphs where atoms are nodes and bonds are edges. nih.gov This allows the model to directly learn from the topology and connectivity of the molecule, capturing nuanced structural information that might be missed by other methods. nih.govoaepublish.com In the context of silane chemistry, GNNs can be trained on datasets of known silanes and their properties to predict the characteristics of novel silane compounds. This approach has been used to accelerate the screening of candidates for applications such as coatings and adhesion promoters. arxiv.org
Furthermore, machine learning is being applied to the prediction of spectroscopic data itself. While traditional DFT methods can be computationally expensive, ML models can be trained on large databases of calculated or experimental spectra to provide near-instantaneous predictions of NMR and other spectroscopic parameters. arxiv.org These models can learn the subtle electronic effects that determine chemical shifts and coupling constants, offering a high-throughput alternative for structural elucidation and compound identification. arxiv.org
The general workflow for applying machine learning in silane chemistry involves several key steps:
Data Curation: Assembling a large and diverse dataset of silane molecules with their corresponding known properties (e.g., from experimental measurements or high-fidelity simulations).
Molecular Representation: Converting the chemical structures of the silanes into a machine-readable format. This can range from simple molecular descriptors to the graph-based representations used by GNNs.
Model Training: Selecting an appropriate machine learning algorithm (e.g., random forest, support vector machine, or a neural network) and training it on the curated dataset. The model learns to map the molecular representations to the target properties.
Validation and Prediction: Rigorously testing the trained model on a separate set of data to evaluate its predictive accuracy. Once validated, the model can be used to make predictions for new, uncharacterized silane molecules.
While the direct application of these sophisticated models to this compound is not yet widely documented, the established success of machine learning in the broader field of silane chemistry indicates a strong potential for its future use in understanding and optimizing the properties of this and other functionalized silanes.
Emerging Research Directions and Future Outlook for 3 Acryloxypropyltrichlorosilane
Integration into Advanced Manufacturing Processes (e.g., 3D Printing of Functionalized Materials)
The advent of advanced manufacturing technologies, particularly additive manufacturing or 3D printing, has created a demand for novel materials with specific functionalities. 3-Acryloxypropyltrichlorosilane is a promising candidate for the formulation of photocurable resins used in techniques like vat photopolymerization (including stereolithography (SLA) and digital light processing (DLP)). youtube.comepo.org
The acryloxy group of the silane (B1218182) can participate in photo-initiated radical polymerization, a common curing mechanism in these 3D printing processes. researchgate.net This allows for the rapid, layer-by-layer fabrication of complex three-dimensional structures. youtube.com The incorporation of this compound into the resin formulation can impart several desirable properties to the final printed object.
Key Research Findings:
Enhanced Interfacial Adhesion: The trichlorosilyl (B107488) group can form strong covalent bonds (Si-O-Si) with inorganic fillers (e.g., silica (B1680970), alumina) or glass surfaces after hydrolysis. shinetsusilicone-global.comresearchgate.net This significantly improves the adhesion between the polymer matrix and the reinforcement, leading to enhanced mechanical properties of the printed composite material. researchgate.net
Improved Mechanical Properties: Organofunctional silanes with acryloxy groups are known to be highly reactive in UV curing systems, which can lead to a higher degree of crosslinking and improved mechanical strength in the cured polymer. researchgate.net
Surface Functionalization: The silane can be used to pre-treat fillers or the build platform to promote adhesion and ensure the integrity of the printed part. capes.gov.br
Below is an interactive data table summarizing the potential impact of this compound on 3D printing resins.
| Property | Effect of this compound | Mechanism |
| Curing Speed | Potentially increased | The acryloxy group readily participates in radical polymerization upon UV exposure. |
| Mechanical Strength | Increased | Enhanced interfacial adhesion with fillers and potential for higher crosslink density. |
| Adhesion to Build Plate | Improved | Formation of covalent bonds between the silane and a glass or silica-based build plate. |
| Filler Dispersion | Improved | The silane can act as a coupling agent, preventing the agglomeration of filler particles. osti.gov |
Development of Stimuli-Responsive and Adaptive Silane Systems
Stimuli-responsive materials, or "smart" materials, are designed to undergo a significant change in their properties in response to an external trigger, such as pH, light, or temperature. resiltextiles.comresearchgate.net The dual functionality of this compound offers intriguing possibilities for the creation of such systems.
The trichlorosilyl group is highly susceptible to hydrolysis, a reaction that is inherently sensitive to pH. This characteristic can be harnessed to create pH-responsive systems. For instance, a surface modified with this silane could exhibit changes in its hydrophilicity or adhesiveness in response to a change in the pH of the surrounding environment. Cationic polymers, for example, tend to swell in acidic conditions due to the protonation of their amine groups. nih.gov
The acryloxy group can be polymerized to form a polyacrylate backbone. By copolymerizing it with other functional monomers, it is possible to introduce other stimuli-responsive behaviors. For example, copolymerization with N-isopropylacrylamide could impart temperature sensitivity to the resulting material. resiltextiles.com
Research Directions:
pH-Responsive Surfaces: Developing surfaces that can control adhesion, wetting, or the release of an active substance based on pH changes. This has potential applications in drug delivery, microfluidics, and biosensors. nih.gov
Multi-Responsive Gels: Creating hydrogels that respond to multiple stimuli by combining the pH-sensitivity of the silane functionality with other responsive polymer systems. shinetsu.co.jp
Controlled Release Systems: Designing materials where the hydrolysis of the silane linkage or a change in the polymer network structure triggers the release of an encapsulated substance. researchgate.net
Bio-Inspired and Environmentally Benign Silane Chemistries
Modern materials science is increasingly looking to nature for inspiration in designing new materials and processes. Bio-inspired approaches, coupled with the principles of green chemistry, are driving the development of more sustainable and environmentally friendly technologies.
Bio-Inspired Surface Modification:
A notable example of a bio-inspired approach is the use of dopamine (B1211576) to create versatile surface coatings, mimicking the adhesive proteins found in mussels. nih.gov Research has shown that a thin layer of polydopamine can be self-assembled onto a wide variety of substrates. researchgate.netnih.gov This polydopamine layer presents functional groups that can then be used to graft other molecules, such as this compound. This two-step process allows for the robust functionalization of surfaces that might not otherwise be reactive towards silanes. nih.gov
Environmentally Benign Chemistries:
The development of greener synthetic routes for organofunctional silanes is an active area of research. This includes exploring solvent-free reaction conditions and the use of organocatalysis to improve the efficiency and reduce the environmental impact of the synthesis process. acs.org For instance, the use of ethoxy- or methoxy-silanes is often considered in terms of their hydrolysis byproducts (ethanol and methanol, respectively). shinetsusilicone-global.com While this compound produces hydrochloric acid upon hydrolysis, which can be a concern, in controlled applications this can be neutralized or even utilized. The focus for more environmentally benign applications would be on minimizing waste and energy consumption during its synthesis and application.
Furthermore, the development of silane-based coatings as eco-friendly alternatives to traditional corrosion inhibitors is gaining traction. acs.org Silane films can form a dense, hydrophobic barrier on metal surfaces, offering protection against corrosion in aggressive environments.
Future Research Focus:
Developing bio-inspired adhesive and functional coatings utilizing the reactivity of this compound. birmingham.ac.uk
Investigating greener synthesis pathways for acryloxy-functionalized silanes. researchgate.net
Exploring the use of this silane in creating durable, environmentally friendly anti-corrosion coatings. acs.org
Multi-Scale Modeling and Simulation for Complex Silane Systems
Computational modeling and simulation are powerful tools for understanding and predicting the behavior of complex chemical systems, from the atomic to the macroscopic level. acs.org For a reactive molecule like this compound, multi-scale modeling can provide invaluable insights into its behavior at interfaces and within composite materials.
Molecular Dynamics (MD) Simulations:
Mesoscopic and Continuum Models:
At larger length and time scales, mesoscopic models can be employed to study the dynamics of polymer-filler interactions and the formation of network structures. rsc.orgnih.gov Continuum models can then be used to predict the bulk mechanical properties of the final material, informed by the parameters obtained from the smaller-scale simulations. rsc.org
Table of Modeling Techniques and Their Applications to this compound Systems:
| Modeling Scale | Technique | Potential Application for this compound |
| Atomic/Molecular | Quantum Mechanics (QM), Molecular Dynamics (MD) | Simulating hydrolysis and condensation reactions, predicting bond energies, and studying interactions with polymer functional groups. frontiersin.orgnih.gov |
| Mesoscopic | Coarse-Grained MD, Dissipative Particle Dynamics (DPD) | Modeling the self-assembly of silanes at interfaces, the morphology of polymer-filler composites, and the dynamics of polymer chains. rsc.orgnih.gov |
| Continuum | Finite Element Analysis (FEA) | Predicting the macroscopic mechanical properties (e.g., stress-strain behavior) of composites containing the silane. rsc.org |
By integrating these different modeling approaches, researchers can build a comprehensive understanding of how this compound influences material properties, thereby accelerating the design and development of new, high-performance materials.
Environmental Impact and Sustainability Studies of 3 Acryloxypropyltrichlorosilane Functionalized Materials
Life Cycle Assessment (LCA) of Silane-Modified Composites and Products
Insights from Trichlorosilane (B8805176) (TCS) Production:
| Production Method | Global Warming Potential (GWP) of RG-TCS (kg CO2-eq/kg) |
| Direct Chlorination (DC) | 3.2 to 3.3 |
| Siemens Process (SP) | 3.8 to 4.9 |
Table 1: Comparison of Global Warming Potential for Trichlorosilane (TCS) production methods. Data from a bi-objective process optimization study. researchgate.net
LCA of Silane-Functionalized Products:
While a specific LCA for products treated with 3-Acryloxypropyltrichlorosilane is unavailable, studies on other silane-functionalized products highlight key environmental considerations. For instance, in the realm of construction, silane (B1218182) siloxane penetrating concrete sealers are noted for their low Volatile Organic Compound (VOC) emissions, contributing to better air quality during and after application. enduroseal.com Many of these sealers are also formulated with biodegradable components, minimizing their long-term environmental accumulation. enduroseal.com
In the context of bio-based composites, silane surface treatments are employed to enhance the adhesion between natural fibers and polymer matrices, improving the durability and performance of these more sustainable materials. dakenchem.com The improved longevity of these composites can lead to a reduction in waste and the need for frequent replacements. enduroseal.com
Research on Environmental Fate and Degradation Pathways of Organosilanes
The environmental fate and degradation of this compound are influenced by its chemical structure, particularly the hydrolyzable trichlorosilyl (B107488) group and the reactive acryloxy group.
Upon contact with moisture, the trichlorosilyl group is expected to hydrolyze rapidly, forming silanetriol and hydrochloric acid. nj.govnih.govlindecanada.ca The silanetriol can then condense to form polysiloxane structures on a substrate or in the environment. This reaction with water is a primary degradation pathway. nj.govlindecanada.ca
Studies on the degradation of silane coupling agents in dental composites, which often use methacrylate-functional silanes like γ-methacryloyloxypropyl trimethoxysilane (B1233946) (γ-MPTS), provide a relevant analogue for the degradation of the silane layer in functionalized materials. osaka-u.ac.jpnih.gov Water ingress can lead to the hydrolytic breakdown of the bonds between the silane and the inorganic filler or substrate. osaka-u.ac.jp This water-induced degradation can affect the long-term stability and mechanical properties of the material. osaka-u.ac.jpdakenchem.com
A quantitative study on CAD/CAM resin composites demonstrated a decrease in the silane coupling ratio after water immersion, indicating hydrolysis of the silane layer. osaka-u.ac.jpnih.gov
| Parameter | Before Water Immersion | After 7 Days Water Immersion |
| Elastic Modulus (GPa) | 8.2 | 6.9 |
| Predicted Silane Coupling Ratio | 78.2% | 68.4% |
Table 2: Effect of water immersion on the properties and silane coupling ratio of a CAD/CAM resin composite block. nih.gov
This degradation is a critical factor in the environmental fate of silane-functionalized materials, as the breakdown products can be released into the surrounding environment. The ultimate disposal of materials containing this compound must consider its potential impact on air quality, soil, and water, as well as its effects on aquatic and terrestrial life. nih.gov
Q & A
Q. What are the critical steps for synthesizing and purifying 3-acryloxypropyltrichlorosilane in academic laboratories?
The synthesis typically involves the reaction of acryloyl chloride with 3-hydroxypropyltrichlorosilane under anhydrous conditions. Key steps include:
- Conducting reactions in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of trichlorosilane groups .
- Using moisture-free solvents (e.g., dry dichloromethane or toluene) and Schlenk-line techniques to avoid side reactions .
- Purification via vacuum distillation (boiling point: 68°C at 0.4 mm Hg) or column chromatography under inert conditions .
Q. How should researchers handle and store this compound to ensure stability?
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : Confirm structure using H and C NMR signals for acrylate (δ ~5.8–6.4 ppm for vinyl protons) and trichlorosilane groups .
- FTIR : Identify acrylate C=O stretch (~1720 cm) and Si-Cl bonds (~580 cm) .
- Mass spectrometry : Verify molecular weight (247.58 g/mol) via ESI or EI-MS .
Advanced Research Questions
Q. How can researchers design experiments to mitigate moisture sensitivity during surface functionalization with this compound?
- Surface pretreatment : Clean substrates (e.g., glass, silicon) with piranha solution to ensure hydroxyl-rich surfaces for optimal silane binding .
- Controlled environment : Perform functionalization in gloveboxes with humidity <5% to minimize premature hydrolysis .
- Kinetic studies : Use quartz crystal microbalance (QCM) or ellipsometry to monitor silane layer formation in real-time under varying humidity .
Q. How should contradictory data on physicochemical properties (e.g., melting point discrepancies) be resolved?
- Re-evaluate purity : Discrepancies in reported melting points (e.g., 71°C in some sources vs. no data in others) may arise from impurities or polymorphic forms .
- Differential scanning calorimetry (DSC) : Perform multiple heating/cooling cycles to confirm thermal behavior .
- Cross-reference synthesis protocols : Compare methods from independent studies to identify variables (e.g., solvent, catalyst) affecting crystallinity .
Q. What strategies are effective for analyzing reaction byproducts in silane-mediated polymer grafting?
- Chromatographic separation : Use HPLC or GPC to isolate byproducts (e.g., hydrolyzed silanols or oligomers) .
- X-ray photoelectron spectroscopy (XPS) : Detect surface-bound vs. unreacted silane species by analyzing Si 2p peaks (binding energy ~100–104 eV) .
- TGA-MS : Identify volatile decomposition products (e.g., HCl) during thermal degradation .
Q. How can researchers assess the toxicity and environmental impact of this compound?
- In vitro assays : Test cytotoxicity using mammalian cell lines (e.g., HEK293) exposed to sub-mM concentrations .
- Ecotoxicity studies : Evaluate aquatic toxicity via Daphnia magna or algal growth inhibition tests, given its structural similarity to hazardous chlorinated silanes .
- Waste management : Neutralize waste with aqueous sodium bicarbonate to convert residual HCl and silanes into inert salts .
Q. What are the challenges in scaling up silane-based reactions while maintaining reproducibility?
- Consistent moisture control : Implement automated humidity sensors in large-scale reactors .
- Batch-to-batch variability : Use inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
- Scale-down experiments : Validate processes using microreactors to identify critical parameters (e.g., mixing efficiency, temperature gradients) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the reactivity of this compound with different substrates?
- Systematic screening : Test reactivity across substrates (e.g., metals, oxides, polymers) under standardized conditions (temperature, solvent, catalyst) .
- Computational modeling : Use DFT calculations to predict silane-substrate binding energies and identify favorable interactions .
- Controlled experiments : Compare results with structurally similar silanes (e.g., 3-chloropropyltrichlorosilane) to isolate electronic vs. steric effects .
Q. What methodologies validate the stability of silane layers in long-term applications?
- Accelerated aging tests : Expose functionalized surfaces to elevated humidity/temperature and assess durability via contact angle measurements or AFM .
- Electrochemical impedance spectroscopy (EIS) : Monitor corrosion resistance of silane-coated metals in saline environments .
- ToF-SIMS : Track chemical degradation of silane layers over time by mapping surface composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
